Product packaging for LDC1267(Cat. No.:CAS No. 1361030-48-9)

LDC1267

Cat. No.: B608498
CAS No.: 1361030-48-9
M. Wt: 560.5 g/mol
InChI Key: ISPBCAXOSOLFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LDC-1267 is a TAM family kinase inhibitor (IC50s = 5, 8, and 29 nM for Mer, Tyro3, and Axl, respectively). It is selective for TAM family kinases over a panel of 456 kinases at 1 μM, but does inhibit Met, Aurora B, LCK, and Src (IC50s = 35, 36, 51, and 338 nM, respectively). It inhibits suppression of proliferation and IFN-γ production induced by growth arrest-specific protein 6 (GAS6) in C-type lectin-like receptor NKG2D-activated natural killer (NK) cells. Adoptive transfer of NK cells pre-incubated with LDC-1267 decreases tumor growth but not metastasis in a B16/F10 murine melanoma model. LDC-1267 (20 mg/kg, i.p.) reduces the number of metastases in B16/F10 murine melanoma and 4T1 murine mammary carcinoma models in an NK cell-dependent manner.>LDC1267 is a potent and selective TAM kinase inhibitor. This compound displays lower activity against Met, Aurora B, Lck, Src, and CDK8. This compound markedly reduced murine mammary cancer and melanoma metastases dependent on NK cells. The TAM tyrosine kinase receptors Tyro3, Axl and Mer (also known as Mertk) were identified as ubiquitylation substrates for Cbl-b. Treatment of wild-type NK cells with a newly developed small molecule TAM kinase inhibitor conferred therapeutic potential, efficiently enhancing anti-metastatic NK cell activity in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26F2N4O5 B608498 LDC1267 CAS No. 1361030-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBCAXOSOLFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LDC1267: A Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: LDC1267 is a potent and highly selective small molecule inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. Emerging preclinical evidence has highlighted its significant potential as an anti-cancer therapeutic, primarily through the modulation of the innate immune system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its impact on anti-tumor immunity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this promising compound.

Core Mechanism: Inhibition of TAM Kinases

This compound exerts its primary anti-cancer effects by selectively inhibiting the kinase activity of Tyro3, Axl, and Mer. These receptor tyrosine kinases are often overexpressed in various cancers and are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis.[1][2][3] The inhibitory activity of this compound against these kinases is potent, with low nanomolar efficacy.[1][4][5][6][7][8]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against the TAM kinases have been determined through rigorous biochemical assays.

KinaseIC50 Value
Tyro38 nM[5][7]
Axl<5 nM[5][6][8]
Mer29 nM[5][6][8]

This compound also displays lower activity against other kinases such as Met, Aurora B, Lck, Src, and CDK8, underscoring its high selectivity for the TAM family.[5]

Signaling Pathway Modulation: Unleashing Natural Killer Cell Activity

The principal anti-metastatic effect of this compound is mediated through the enhancement of Natural Killer (NK) cell cytotoxicity.[4][7] This is achieved by disrupting an inhibitory signaling pathway involving the E3 ubiquitin ligase Cbl-b and the TAM receptors on NK cells.

The ligand for TAM receptors, Gas6, typically acts as an inhibitory signal for NK cell activation.[4] Binding of Gas6 to TAM receptors on NK cells leads to the recruitment of Cbl-b, which in turn ubiquitinates downstream signaling components, dampening NK cell activation and cytotoxic function. By inhibiting TAM kinases, this compound effectively blocks this inhibitory signal, thereby "unleashing" NK cells to recognize and eliminate tumor cells.[4]

LDC1267_Mechanism_of_Action cluster_NK_Cell Natural Killer (NK) Cell cluster_Tumor_Cell Tumor Cell Gas6 Gas6 TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binds Cbl_b Cbl-b (E3 Ligase) TAM->Cbl_b Activates Inhibitory_Signal Inhibitory Signal Cbl_b->Inhibitory_Signal Promotes NK_Activation NK Cell Activation & Cytotoxicity Inhibitory_Signal->NK_Activation Inhibits Tumor_Cell Tumor Cell NK_Activation->Tumor_Cell Kills This compound This compound This compound->TAM Inhibits Metastasis Metastasis Tumor_Cell->Metastasis

Figure 1: this compound mechanism of action on NK cells.

Preclinical Efficacy

In vivo studies have demonstrated the anti-metastatic potential of this compound in various cancer models.

In Vivo Experimental Data
Cancer ModelAnimal ModelThis compound TreatmentOutcome
B16F10 MelanomaMice20 mg/kg, intraperitoneal (i.p.)Markedly reduced metastatic spreading.[4][6]
4T1 Mammary CarcinomaMice20 mg/kg, i.p. or 100 mg/kg, oralSignificantly reduced liver micrometastases.[4]

Importantly, the therapeutic effects of this compound were abolished upon depletion of NK cells, confirming their critical role in the drug's anti-metastatic activity.[4]

Experimental Protocols

TAM Kinase Inhibition Assay (HTRF Method)

This assay is designed to measure the binding and displacement of a fluorescent tracer to a GST-tagged TAM kinase.

Materials:

  • This compound compound

  • GST-tagged Tyro3, Axl, or Mer kinase

  • Alexa Fluor 647-labeled Kinase tracer 236

  • Europium (Eu)-labeled anti-GST antibody

  • Assay Buffer: 20 mM Hepes pH 8.0, 1 mM DTT, 10 mM MgCl2, and 0.01% Brij35

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer, ranging from 5 nM to 10 µM.

  • In a suitable microplate, mix the kinase of interest (5 nM final concentration), the fluorescent tracer (15 nM final concentration), and the Eu-anti-GST antibody (2 nM final concentration) with the respective compound dilutions.

  • Incubate the mixture for 1 hour at room temperature.

  • Measure the FRET signal using an EnVision Multilabel reader.

  • The binding of this compound to the kinase competes with the tracer, leading to a loss of the FRET signal. Calculate IC50 values based on the dose-response curve.[4]

HTRF_Assay_Workflow Compound This compound Dilutions Incubation Incubate 1 hour Compound->Incubation Kinase_Mix GST-TAM Kinase + Fluorescent Tracer + Eu-anti-GST Antibody Kinase_Mix->Incubation FRET_Measurement Measure FRET Signal Incubation->FRET_Measurement IC50_Calculation Calculate IC50 FRET_Measurement->IC50_Calculation

Figure 2: HTRF assay workflow for kinase inhibition.
Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • A panel of cancer cell lines

  • This compound compound (up to 30 µM)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well plates

Procedure:

  • Seed the cancer cell lines in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with various concentrations of this compound (up to ~30 µM) or DMSO as a control.

  • Incubate the cells for 72 hours.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence to determine the relative cell proliferation compared to the DMSO control.[5]

  • Calculate IC50 values for cell lines where proliferation is affected. This compound moderately affected the proliferation of 11 out of 95 tested cell lines, with an average IC50 of ~15µM.[4][6]

In Vivo Anti-Metastasis Study

This protocol outlines the procedure to evaluate the anti-metastatic efficacy of this compound in a mouse model.

Animal Model: C57BL/6J mice

Tumor Model: B16F10 melanoma cells

Procedure:

  • Inject B16F10 melanoma cells intravenously into the mice to establish experimental lung metastases.

  • Treat the mice with this compound (e.g., 20 mg/kg, i.p., daily) or a vehicle control.

  • After a predetermined period (e.g., 14 days), euthanize the mice.

  • Excise the lungs and other organs to assess the metastatic burden.

  • Quantify the number and size of metastatic nodules. For some studies, NK cell depletion can be performed using anti-asialo GM1 or anti-NK1.1 antibodies to confirm the role of NK cells.[4]

Conclusion

This compound represents a promising therapeutic agent that targets the TAM family of kinases. Its unique mechanism of action, which involves the potentiation of the innate immune system's anti-tumor response, distinguishes it from conventional cytotoxic chemotherapies. The preclinical data strongly support its anti-metastatic potential. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

what is the function of LDC1267

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Function of LDC1267

Introduction

This compound is a potent and highly selective, cell-permeable small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] It functions as an ATP-non-competitive, "type II" inhibitor, occupying the ATP binding site and an adjacent hydrophobic pocket.[4] The primary therapeutic application of this compound stems from its ability to modulate the innate immune system, specifically by enhancing the anti-metastatic activity of Natural Killer (NK) cells.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, biochemical activity, and the experimental protocols used to characterize it.

Mechanism of Action

The core function of this compound is the inhibition of Tyro3, Axl, and Mer kinases. In the context of cancer immunotherapy, these kinases are recognized as crucial negative regulators of innate immune responses. On Natural Killer (NK) cells, the activation of TAM receptors by their ligand, Gas6, leads to the recruitment and activation of the E3 ubiquitin ligase Cbl-b.[5] Cbl-b, in turn, suppresses the cytotoxic functions of NK cells, thereby allowing tumor cells to evade immune surveillance and metastasize.

This compound blocks the autophosphorylation of TAM receptors, preventing the downstream signaling that activates Cbl-b.[5] This inhibition effectively "awakens" the NK cells, restoring their ability to recognize and eliminate metastatic tumor cells.[2][5] This mechanism has been demonstrated to reduce metastatic spreading in preclinical models of melanoma and breast cancer.[1][4]

Signaling Pathways and Workflows

TAM/Cbl-b Inhibitory Pathway in NK Cells

The following diagram illustrates the signaling pathway on Natural Killer cells that is targeted by this compound. Under normal conditions, the binding of the ligand Gas6 to TAM receptors activates the E3 ligase Cbl-b, which suppresses NK cell cytotoxic activity. This compound inhibits the TAM kinase, preventing this suppression and unleashing the anti-tumor response.

cluster_nk NK Cell cluster_tumor Tumor Microenvironment TAM TAM Receptor Cblb Cbl-b (E3 Ligase) TAM->Cblb Activates Activation NK Cell Activation (Cytotoxicity) Cblb->Activation Inhibits Tumor Metastatic Tumor Cell Activation->Tumor Induces Apoptosis Gas6 Gas6 (Ligand) Gas6->TAM Binds LDC This compound LDC->TAM Inhibits

This compound inhibits the TAM/Cbl-b pathway to activate NK cells.
Canonical Downstream TAM Receptor Signaling

Beyond the NK cell-specific pathway, TAM receptors, upon activation by ligands like Gas6, initiate several downstream signaling cascades that promote cell survival, proliferation, and migration. High expression of AXL, in particular, is associated with poor prognosis and drug resistance in various cancers.[6] this compound blocks the initial autophosphorylation event required for the activation of these pathways.

cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes Gas6 Gas6 (Ligand) TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binding & Dimerization PI3K PI3K TAM->PI3K Autophosphorylation & Activation MAPK MAPK/ERK TAM->MAPK LDC This compound LDC->TAM Inhibits Akt Akt PI3K->Akt Outcome Cell Survival Proliferation Migration Akt->Outcome MAPK->Outcome

This compound blocks canonical TAM receptor downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against TAM kinases and a panel of other kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Table 1: this compound IC50 Values for Primary TAM Kinase Targets
Target KinaseIC50 Value (nM)Source
Tyro38[2][4][7]
Axl<5[2]
29[3][4][7]
Mer<5[3][7]
5[4]
29[1][2]

Note: Discrepancies in reported IC50 values are common and can arise from variations in assay conditions and reagents between different research groups.

Table 2: this compound IC50 Values for Other Kinases
Target KinaseIC50 Value (nM)Source
Met35[4]
Aurora B36[4]
Lck51[4]
Src338[4]
Table 3: Cellular Activity of this compound

| Assay | Cell Lines | IC50 Value | Source | | :--- | :--- | :--- | | Cell Proliferation | 11 of 95 tested cancer cell lines | ~15 µM |[1][4] | | Cell Proliferation | 11 of 95 tested cell lines | > 5 µM |[7][8] |

Experimental Protocols

Kinase Binding Assay (HTRF Method)

This assay quantifies the ability of this compound to bind to TAM kinases by measuring the disruption of a Fluorescence Resonance Energy Transfer (FRET) signal.[5][7][9]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Brij35.

    • Compound Dilution: this compound is serially diluted in the assay buffer to concentrations ranging from 5 nM to 10 µM.

  • Assay Mixture: The following components are mixed in a suitable microplate:

    • GST-tagged kinase of interest (5 nM final concentration).

    • Alexa Fluor 647-labelled Kinase Tracer 236 (15 nM final concentration).

    • LanthaScreen Eu-anti-GST antibody (2 nM final concentration).

    • Diluted this compound compound.

  • Incubation: The plate is incubated for 1 hour at room temperature to allow the binding reactions to reach equilibrium.

  • Signal Quantification: The FRET signal is quantified using an EnVision Multilabel Reader. The binding of the tracer and the antibody to the kinase produces a high FRET signal. This compound competes with the tracer for binding to the kinase, resulting in a loss of FRET signal.

  • Data Analysis: IC50 values are calculated by plotting the percentage of FRET inhibition against the logarithm of the this compound concentration.

cluster_components Assay Components cluster_reaction Binding Reaction cluster_result Result Kinase GST-Tagged Kinase Complex Kinase + Tracer + Antibody Kinase->Complex Inhibited Kinase + this compound Kinase->Inhibited Tracer AF647-Tracer Tracer->Complex Antibody Eu-anti-GST Antibody Antibody->Complex LDC This compound (Inhibitor) LDC->Inhibited Competes for binding FRET High FRET Signal Complex->FRET Generates NoFRET Loss of FRET Inhibited->NoFRET Results in

Workflow for the HTRF (FRET-based) kinase binding assay.
Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.[7][9]

Methodology:

  • Cell Plating: A panel of 93 cancer cell lines and two primary cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with this compound at various concentrations (up to ~30 µM) or with DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • Viability Measurement: After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. This reagent determines the number of viable cells based on the quantification of ATP.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The relative proliferation is calculated by normalizing the luminescence of treated cells to the DMSO control. IC50 values are determined for sensitive cell lines.

In Vivo Anti-Metastasis Studies

These experiments evaluate the therapeutic efficacy of this compound in animal models of cancer metastasis.[5][8][10]

Methodology:

  • Animal Model: Mice (e.g., C57BL/6J) are used.

  • Tumor Cell Inoculation: Mice are intravenously injected with metastatic cancer cells, such as B16F10 melanoma cells (2.5 x 10^5 cells per mouse).

  • Treatment Regimen:

    • Starting on a specified day post-inoculation, mice are treated with this compound or a vehicle control.

    • A typical dose is 20 mg/kg administered via intraperitoneal (i.p.) injection every 12 or 24 hours for a period of 14-21 days.[1][5]

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and other organs are harvested, and the number and size of metastatic nodules are quantified.

    • Quantification can be performed via direct counting or through histomorphometric analysis of tissue sections.

  • Control Groups: To confirm the mechanism of action, parallel experiments are often run in mice depleted of NK cells (e.g., using an anti-NK1.1 antibody) to demonstrate that the therapeutic effect of this compound is dependent on a functional NK cell population.[4][5]

References

LDC1267: A Technical Guide to a Selective TAM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LDC1267, a potent and highly selective inhibitor of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases. This compound serves as a critical tool for investigating TAM kinase signaling and holds potential for therapeutic applications, particularly in oncology, by modulating the innate immune system.

Core Mechanism of Action

This compound is a cell-permeable, quinoline-based compound that functions as an ATP-non-competitive, "type II" kinase inhibitor.[1] This class of inhibitors binds to the kinase in its inactive conformation, occupying the ATP-binding cleft and an adjacent hydrophobic pocket.[1] This specific binding mode contributes to its high potency and selectivity.

The primary mechanism of this compound's anti-cancer activity is not through direct cytotoxicity but via the enhancement of the innate immune response. Specifically, it targets TAM kinases on natural killer (NK) cells.[1][2] The ligands for TAM receptors, such as Gas6, typically suppress NK cell activity.[3][4] By inhibiting the TAM signaling pathway, this compound effectively removes this inhibitory brake, unleashing the anti-metastatic activity of NK cells.[1][3][4] This action is mediated through the TAMR/Cbl-b pathway, where this compound prevents the inhibitory effects of Gas6 stimulation on NKG2D-activated NK cells.[1][3]

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 (Ligand) TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binds & Activates PI3K PI3K TAM->PI3K Dimerization & Autophosphorylation Cbl_b Cbl-b TAM->Cbl_b Activates AKT AKT PI3K->AKT NK_Inhibition NK Cell Inhibition AKT->NK_Inhibition Contributes to Cbl_b->NK_Inhibition Leads to This compound This compound This compound->TAM Inhibits Kinase Activity

Caption: TAM kinase signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

In Vitro Kinase Inhibition

This compound demonstrates high potency against all three TAM family kinases, with lower activity observed against other kinases such as Met and Aurora B.

Kinase TargetIC50 (nM)Reference
Mer <5 [5][6]
Tyro3 8 [7]
Axl 29 [5][6][7]
Met35[1]
Aurora B36[1]
Lck51[1]
Src338[1]
Table 1: Biochemical IC50 values for this compound against a panel of kinases.
Cellular Activity and In Vivo Studies

In cellular assays, this compound moderately affects the proliferation of a small subset of cell lines, typically at concentrations significantly higher than those required for TAM inhibition.[1][5][7] Its primary therapeutic effect is observed in vivo, where it enhances NK cell-mediated clearance of metastatic tumors.

ParameterValue / ConditionModel SystemReference
Cellular Proliferation IC50 >5 µMIn 11 of 95 tested cell lines[4][5]
In Vivo Efficacy 20 mg/kg, i.p.B16F10 melanoma mouse model[3][5][7]
In Vivo Efficacy 100 mg/kg, oral gavage4T1 breast cancer mouse model[3]
Effect Markedly reduced metastatic spreadingMelanoma & Breast Cancer Models[1][3][7]
Dependency Therapeutic benefit abolished upon NK cell depletionMelanoma & Breast Cancer Models[1][3][4]
Table 2: Summary of cellular and in vivo experimental data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

Kinase Binding Assay (HTRF Method)

This assay quantifies the binding of this compound to its target kinase by measuring the displacement of a fluorescent tracer, which results in a loss of a FRET signal.[4][5]

Materials:

  • GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)

  • Alexa Fluor 647-labeled Kinase tracer 236

  • Europium (Eu)-labeled anti-GST antibodies

  • This compound compound dilutions (e.g., 5 nM to 10 µM)

  • Assay Buffer: 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, 0.01% Brij35[4][5]

  • EnVision Multilabel Reader[4][5]

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reagent Mix: Prepare a mix containing the GST-tagged kinase (5 nM final concentration), fluorescent tracer (15 nM final concentration), and Eu-anti-GST antibody (2 nM final concentration).[4][5]

  • Incubation: Add the this compound dilutions to the reagent mix and incubate for 1 hour at room temperature.[4][5]

  • Detection: Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using an EnVision reader. The signal is generated by Fluorescence Resonance Energy Transfer (FRET) between the europium-labeled antibody and the Alexa-labeled tracer when both are bound to the kinase.[5]

  • Analysis: The binding of this compound displaces the tracer, leading to a loss of the FRET signal.[4][5] Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_LDC Prepare this compound Dilutions Combine Combine this compound with Reagent Mix Prep_LDC->Combine Prep_Mix Prepare Kinase, Tracer, & Antibody Mix Prep_Mix->Combine Incubate Incubate for 1 hour at Room Temperature Combine->Incubate Read Read FRET Signal (EnVision Reader) Incubate->Read Calculate Calculate % Inhibition vs. Control Read->Calculate Plot Plot Inhibition vs. [this compound] Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Experimental workflow for the HTRF-based kinase binding assay.

In Vivo Metastasis Models

This compound's ability to reduce metastasis is evaluated using established murine cancer models.[3]

B16F10 Melanoma Model:

  • Tumor Challenge: Mice are challenged with B16F10 melanoma cells.[3]

  • Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 20 mg/kg, typically every 12 hours for a specified duration (e.g., 14 days).[3][7] A vehicle control group (e.g., 90% PEG400:10% DMSO) is run in parallel.[3]

  • Endpoint: At the end of the study, metastatic spreading is quantified, often through histomorphometric analysis of target organs like the liver or lungs.[3]

4T1 Orthotopic Breast Cancer Model:

  • Tumor Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of mice to establish a primary tumor.[3]

  • Treatment: this compound can be administered via i.p. injection (20 mg/kg) or oral gavage (100 mg/kg).[3]

  • Endpoint: The effect on the primary tumor is monitored, but the key analysis is the quantification of micrometastases in distant organs, such as the liver.[3]

  • NK Cell Depletion Control: To confirm the mechanism, a cohort of mice can be treated with NK cell-depleting antibodies (e.g., anti-asialo GM1) to demonstrate that the therapeutic effect of this compound is NK cell-dependent.[3][4]

Mechanism of Anti-Metastatic Activity

The logical framework for this compound's therapeutic benefit is rooted in its selective immunomodulatory effect. By targeting an inhibitory pathway within the immune system, it enhances the body's natural defense against tumor dissemination without requiring broad cytotoxicity.

Logical_Relationship This compound This compound TAM_Kinase TAM Kinase Activity on NK Cells This compound->TAM_Kinase Selectively Inhibits NK_Activity NK Cell Anti-Tumor Activity TAM_Kinase->NK_Activity Suppresses Inhibitory_Signal Inhibitory Signal (e.g., via Gas6) Inhibitory_Signal->TAM_Kinase Mediated by Metastasis Tumor Metastasis NK_Activity->Metastasis Reduces

Caption: Logical flow of this compound's anti-metastatic mechanism via NK cells.

Conclusion

This compound is a highly selective and potent TAM kinase inhibitor that has proven to be an invaluable research tool. Its well-defined mechanism of action, centered on the potentiation of NK cell activity, distinguishes it from conventional cytotoxic agents. The data strongly support its utility in preclinical models of metastasis, providing a solid foundation for further investigation into TAM kinase inhibition as a therapeutic strategy in oncology.

References

LDC1267: A Deep Dive into its Role in Natural Killer Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The activation of NK cells is a tightly regulated process, governed by a balance of signals from activating and inhibitory receptors. The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a key inhibitory pathway in NK cells. LDC1267, a highly selective small molecule inhibitor of TAM kinases, has shown significant promise in unleashing the anti-tumor potential of NK cells by blocking this inhibitory signaling cascade. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effects on NK cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its functional effects on NK cells.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
Tyro38
Axl<5
Mer29
Met>1000
Aurora B>1000
Lck>1000
Src>1000
CDK8>1000

This table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, highlighting its high selectivity for the TAM family.

Table 2: Effect of this compound on NK Cell IFN-γ Production in the Presence of Inhibitory Ligand Gas6 [1][2][3]

Cell TypeTreatment% IFN-γ Positive NK Cells (Approx.)
Wild-type (Cbl-b+/+)Vehicle + Gas615
Wild-type (Cbl-b+/+)This compound + Gas630
Cbl-b deficient (Cbl-b-/-)Vehicle + Gas632
Cbl-b deficient (Cbl-b-/-)This compound + Gas633

This table, based on data from Paolino et al., 2014, demonstrates that this compound rescues IFN-γ production in wild-type NK cells from the inhibitory effect of the TAM kinase ligand Gas6, to a level comparable to that of Cbl-b deficient NK cells.[1][2][3]

Table 3: In Vivo Effect of this compound on NK Cell Cytotoxicity [1][2][3]

Mouse GenotypeTreatment% Specific Lysis of RMA-Rae1 Target Cells (Approx.)
Wild-typeVehicle25
Wild-typeThis compound50
Cbl-b deficientVehicle55
Cbl-b deficientThis compound58

This table, derived from Paolino et al., 2014, illustrates the enhancement of in vivo NK cell cytotoxic activity against RMA-Rae1 tumor cells in wild-type mice treated with this compound, reaching a level similar to that observed in Cbl-b deficient mice.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

1. KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) was utilized to assess the selectivity of this compound against a large panel of kinases.

  • Principle: This assay is based on a competitive binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged antibody and quantitative PCR (qPCR).

  • Protocol Outline:

    • Kinases are produced as fusions with a DNA tag.

    • The tagged kinases are incubated with the immobilized ligand and varying concentrations of this compound.

    • After incubation, the amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

2. In Vivo NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill target cells in a living organism.

  • Cell Lines:

    • Target cells: RMA-Rae1 (a lymphoma cell line expressing the NK cell activating ligand Rae1).

    • Control cells: RMA (parental cell line lacking Rae1 expression).

  • Protocol Outline:

    • RMA-Rae1 and RMA cells are differentially labeled with fluorescent dyes (e.g., CFSEhigh and CFSElow).

    • An equal number of labeled target and control cells are mixed and injected intravenously into recipient mice.

    • Mice are treated with either this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control.

    • After a defined period (e.g., 24 hours), splenocytes are harvested.

    • The ratio of the two labeled cell populations in the spleen is determined by flow cytometry.

    • The percentage of specific lysis is calculated based on the reduction of the target cell population relative to the control cell population in this compound-treated mice compared to vehicle-treated mice.

3. Quantitative Chemical Proteomics

This method is used to identify the cellular targets of a small molecule inhibitor.

  • Principle: This technique involves using a modified version of the drug that can be used to "pull down" its binding partners from a cell lysate. Quantitative mass spectrometry is then used to identify and quantify the proteins that are specifically enriched.

  • Protocol Outline:

    • An affinity matrix is prepared by immobilizing a broad-spectrum kinase inhibitor.

    • Cell lysates (e.g., from Hs578T cells) are incubated with the affinity matrix to capture a large portion of the kinome.

    • The captured kinases are then eluted by competition with a high concentration of this compound.

    • The eluted proteins are identified and quantified by mass spectrometry.

    • The affinity of this compound for the identified targets is determined by the concentration-dependent elution profile.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NK cell activation.

G This compound Mechanism of Action on NK Cells cluster_0 NK Cell Signaling Gas6 Gas6 TAM Receptors TAM Receptors Gas6->TAM Receptors Binds to Cbl-b Cbl-b TAM Receptors->Cbl-b Activates Activating Receptor Activating Receptor Cbl-b->Activating Receptor Inhibits NK Cell Activation NK Cell Activation Activating Receptor->NK Cell Activation Promotes NK Cell NK Cell This compound This compound This compound->TAM Receptors Inhibits

Caption: this compound inhibits TAM receptors, preventing Cbl-b activation and relieving the inhibition of NK cell activation.

G In Vivo NK Cell Cytotoxicity Assay Workflow Start Start Label Target Cells Label RMA-Rae1 (CFSE high) and RMA (CFSE low) cells Start->Label Target Cells Inject Cells Inject labeled cells intravenously into mice Label Target Cells->Inject Cells Treat Mice Administer this compound or vehicle control Inject Cells->Treat Mice Harvest Spleens Harvest splenocytes after 24 hours Treat Mice->Harvest Spleens Analyze by Flow Cytometry Determine ratio of CFSE high to CFSE low cells Harvest Spleens->Analyze by Flow Cytometry Calculate Specific Lysis Calculate percentage of specific lysis Analyze by Flow Cytometry->Calculate Specific Lysis End End Calculate Specific Lysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound in enhancing NK cell-mediated tumor cell killing.

G Logical Relationship of this compound Action Inhibitory Signal Inhibitory Signal NK Cell Activation NK Cell Activation Inhibitory Signal->NK Cell Activation Suppresses TAM Kinase Activity TAM Kinase Activity TAM Kinase Activity->Inhibitory Signal Generates This compound This compound This compound->TAM Kinase Activity Blocks

Caption: this compound promotes NK cell activation by blocking the generation of an inhibitory signal downstream of TAM kinases.

References

LDC1267: A Potent and Selective Inhibitor for Elucidating TAM Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a pivotal role in regulating complex cellular processes, including cell proliferation, survival, adhesion, and migration.[1] Dysregulation of TAM signaling is implicated in the pathogenesis of various cancers and autoimmune diseases, making these kinases attractive targets for therapeutic intervention.[1][2] LDC1267 has emerged as a highly selective and potent small molecule inhibitor of the TAM kinase family, providing a critical tool for dissecting the nuanced roles of Tyro3, Axl, and Mer in both normal physiology and disease.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is a cell-permeable, ATP-non-competitive "type II" inhibitor that demonstrates high affinity for the TAM kinases.[5] Its inhibitory activity has been quantified through various in vitro assays, with the key data summarized below.

Target Kinase Assay Type IC50 (nM) Reference
MerCell-free<5[6][7]
Tyro3Cell-free8[6][8]
AxlCell-free29[4][6]
AxlCell-based (Hs578T)19[9]

This compound also exhibits inhibitory activity against other kinases, but at significantly higher concentrations, highlighting its selectivity for the TAM family.[5]

Off-Target Kinase IC50 (nM) Reference
Met35[5]
Aurora B36[5]
Lck51[5]
Src338[5]

Experimental Protocols

In Vitro Kinase Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the binding and displacement of a fluorescent tracer to a specific kinase, allowing for the determination of inhibitor potency.[4][6]

Materials:

  • This compound

  • 20 mM HEPES, pH 8.0

  • 1 mM DTT

  • 10 mM MgCl₂

  • 0.01% Brij35

  • GST-tagged kinase of interest (Tyro3, Axl, or Mer)

  • Alexa Fluor 647-labeled Kinase tracer 236

  • LanthaScreen Eu-anti-GST antibody

  • EnVision Multilabel Reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer (20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35). The final concentrations should range from approximately 5 nM to 10 μM.[4][6]

  • In a suitable microplate, combine the kinase of interest (final concentration of 5 nM), the fluorescent tracer (final concentration of 15 nM), and the LanthaScreen Eu-anti-GST antibody (final concentration of 2 nM).[4][6]

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 1 hour at room temperature.[4][6]

  • Measure the Fluorescence Resonance Energy Transfer (FRET) signal using an EnVision Multilabel Reader.[4][6] The signal will decrease as the inhibitor competes with the tracer for binding to the kinase.

  • Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., a panel of 93 cancer cell lines and two primary cell lines like IMR90 and human peripheral blood mononuclear cells)[7]

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed the desired cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (up to ~30 μM) or DMSO as a control.[7][9]

  • Incubate the plates for 72 hours.[6][7][9]

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measure the luminescence using a luminometer.

  • Determine the relative cell proliferation compared to the DMSO control and calculate IC50 values if applicable. This compound has been shown to moderately affect the proliferation of 11 out of 95 different cell lines with an IC50 of >5μM.[6][7]

In Vivo Murine Metastasis Models

These studies evaluate the efficacy of this compound in reducing tumor metastasis in animal models.

Animal Models:

  • B16F10 Melanoma Model: Syngeneic C57BL/6J mice are inoculated intravenously with B16F10 melanoma cells.[3][4]

  • 4T1 Mammary Cancer Model: Syngeneic Balb/c female mice are orthotopically injected with 4T1 metastatic mammary cancer cells into the mammary fat pad.[3]

This compound Administration:

  • Intraperitoneal (i.p.) Injection: this compound can be administered at a dosage of 20 mg/kg.[3][4][6]

  • Oral Gavage: For oral administration, a dosage of 100 mg/kg can be used.[3]

  • Vehicle: A common vehicle for oral gavage is a mixture of 70% PEG400 and 30% H₂O. For intraperitoneal injection, 90% PEG400 and 10% H₂O can be used.[3]

General Procedure:

  • Establish the tumor model in the mice.

  • Initiate treatment with this compound or vehicle control once tumors are palpable or at a specified time point post-inoculation.[3]

  • Administer the compound as per the chosen route and schedule (e.g., daily or every 12 hours).[3][9]

  • At the end of the study period (e.g., 14 days), euthanize the mice and harvest relevant tissues (e.g., lungs, liver) to quantify metastatic burden.[3][9]

  • Analyze the number and size of metastases. In B16F10 melanoma-bearing mice, this compound has been shown to enhance anti-metastatic NK cell activity and lead to the rejection of tumor metastases without significant cytotoxicity.[6][7] Similarly, in the 4T1 model, this compound significantly reduced liver micro-metastases.[3]

Visualizations

TAM Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TAM signaling pathway and the point of inhibition by this compound. The ligands Gas6 or Protein S bind to the extracellular domain of Tyro3, Axl, or Mer, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. This compound acts by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Gas6 / Protein S Tyro3 Tyro3 Ligand->Tyro3 Binds Axl Axl Ligand->Axl Binds Mer Mer Ligand->Mer Binds PI3K PI3K Tyro3->PI3K MAPK MAPK Tyro3->MAPK Axl->PI3K Axl->MAPK Mer->PI3K Mer->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation/ Migration Akt->Cell_Survival ERK ERK MAPK->ERK ERK->Cell_Survival This compound This compound This compound->Tyro3 Inhibits Autophosphorylation This compound->Axl Inhibits Autophosphorylation This compound->Mer Inhibits Autophosphorylation

Caption: TAM signaling pathway and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for characterizing the activity of this compound, from initial in vitro screening to in vivo efficacy studies.

LDC1267_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (HTRF) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Signaling) In_Vitro_Assay->Cell_Based_Assay Potent Inhibitor In_Vivo_Study In Vivo Animal Models (Metastasis) Cell_Based_Assay->In_Vivo_Study Cellular Activity Data_Analysis Data Analysis (IC50, Efficacy) In_Vivo_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Foundational Research on LDC1267: A TAM Kinase Inhibitor Targeting Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the foundational research on LDC1267, a potent and selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It details the compound's mechanism of action, its significant role in curbing metastasis by modulating the innate immune system, and the key experimental data and protocols that underpin these findings.

Core Mechanism of Action

This compound is a "type II" kinase inhibitor that is ATP-non-competitive, occupying both the ATP-binding cleft and an adjacent hydrophobic pocket of the TAM kinases.[1] Its primary therapeutic effect in the context of metastasis is not through direct cytotoxicity to tumor cells but by enhancing the anti-metastatic activity of Natural Killer (NK) cells.[1][2][3] The research elucidates a critical signaling pathway involving the E3 ligase Cbl-b and TAM receptors, which acts as an inhibitory checkpoint for NK cell activation.[1][4] this compound blocks this inhibitory signal, thereby "unleashing" NK cells to effectively target and eliminate metastatic cancer cells.[4]

Quantitative Data: Kinase Inhibition and In Vivo Efficacy

The selectivity and potency of this compound have been quantified through various assays. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Kinase Inhibition Profile of this compound

Target Kinase IC50 (nM) Assay Type Reference
Tyro3 <5 Tracer-based binding assay [2][5]
Axl 8 Tracer-based binding assay [3][5]
Mer 29 Tracer-based binding assay [3][5]
Met 35 Not Specified [1]
Aurora B 36 Not Specified [1]
Lck 51 Not Specified [1]

| Src | 338 | Not Specified |[1] |

Note: Some sources report slightly different IC50 values (e.g., <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl, respectively), but the high potency against the TAM family is consistent.[2][6][7]

Table 2: Summary of Foundational In Vivo Metastasis Studies

Cancer Model Administration Dosage Outcome Reference
B16F10 Melanoma Intraperitoneal (i.p.) 20 mg/kg Markedly reduced metastatic spreading. [2][4][5]
4T1 Breast Cancer Intraperitoneal (i.p.) 20 mg/kg Significantly reduced number and size of liver micro-metastases. [4][6]

| 4T1 Breast Cancer | Oral Gavage | 100 mg/kg | Significantly reduced liver micro-metastases. |[4] |

Signaling Pathways and Logical Frameworks

The mechanism of this compound's anti-metastatic action is centered on the modulation of NK cell activity. The following diagrams illustrate the core signaling pathway and the logical framework of the therapeutic intervention.

TAM_Signaling_Pathway cluster_membrane NK Cell Membrane cluster_cytoplasm NK Cell Cytoplasm TAM TAM Receptors (Tyro3, Axl, Mer) Cbl_b Cbl-b (E3 Ligase) TAM->Cbl_b Recruits & Activates NK_Activation NK Cell Activation TAM->NK_Activation Leads to (via Cbl-b inhibition) NK_Inhibition Inhibition of NK Cell Activation Cbl_b->NK_Inhibition Promotes Metastasis Tumor Metastasis NK_Inhibition->Metastasis Allows Anti_Metastatic Anti-Metastatic Activity NK_Activation->Anti_Metastatic Gas6 Gas6 (Ligand) Gas6->TAM Activates This compound This compound This compound->TAM Inhibits Anti_Metastatic->Metastasis

Caption: this compound inhibits TAM receptors on NK cells, preventing Cbl-b-mediated suppression.

The diagram above illustrates the signaling cascade. Under normal conditions, the ligand Gas6 activates TAM receptors, leading to the recruitment of the E3 ligase Cbl-b, which suppresses NK cell activity, thereby permitting cancer metastasis.[4] this compound directly inhibits TAM kinases, breaking this inhibitory chain and allowing for robust NK cell activation and anti-metastatic action.[1][4]

Logical_Framework This compound This compound Administration TAM_Inhibition TAM Kinase Inhibition This compound->TAM_Inhibition causes NK_Unleashed NK Cell Activity Enhanced TAM_Inhibition->NK_Unleashed results in Metastasis_Reduced Metastasis Reduced NK_Unleashed->Metastasis_Reduced leads to

Caption: Logical flow of this compound's anti-metastatic mechanism of action.

Experimental Protocols and Workflows

The anti-metastatic effects of this compound were established through rigorous in vitro and in vivo experimentation.

  • Kinase Binding Assay (HTRF): The inhibitory activity of this compound was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] This method is based on fluorescence resonance energy transfer (FRET). The assay involves a glutathione S-transferase (GST)-tagged kinase, an Alexa Fluor 647-labeled kinase tracer, and a europium (Eu)-labeled anti-GST antibody. When the tracer and antibody bind to the kinase, a FRET signal is generated.[2][6] this compound competes with the tracer for binding to the kinase, resulting in a measurable loss of the FRET signal, which is proportional to the inhibitory activity of the compound.[2]

  • In Vivo Metastasis Models:

    • B16F10 Melanoma Model: Wild-type C57BL/6J mice are challenged with B16F10 melanoma cells. Treatment with this compound (e.g., 20 mg/kg via intraperitoneal injection) is initiated, and the subsequent metastatic spread is evaluated.[4][5] A critical component of this model is the inclusion of a cohort where NK cells are depleted (e.g., using an anti-NK1.1 antibody) to confirm that the therapeutic benefit of this compound is NK cell-dependent.[1][4]

    • 4T1 Orthotopic Breast Cancer Model: 4T1 breast cancer cells are injected into the mammary fat pad of Balb/c mice to form a primary tumor.[4] this compound is administered either intraperitoneally or orally. The primary endpoint is the assessment of micro-metastases in distant organs, typically the liver.[4][6] This model demonstrates that this compound can reduce metastatic burden without significantly affecting the primary tumor, highlighting its specific action on the metastatic process.[1][4]

Experimental_Workflow Start Start: Metastatic Cancer Model (e.g., B16F10 i.v. injection) Group_Assignment Random Assignment to Treatment Groups Start->Group_Assignment Vehicle Group 1: Vehicle Control Group_Assignment->Vehicle Control This compound Group 2: This compound Treatment (e.g., 20mg/kg i.p.) Group_Assignment->this compound Test NK_Depletion Group 3: This compound + NK Cell Depletion (e.g., anti-NK1.1 Ab) Group_Assignment->NK_Depletion Mechanism Validation Treatment_Period Treatment Period (e.g., 14 days) Vehicle->Treatment_Period This compound->Treatment_Period NK_Depletion->Treatment_Period Endpoint Endpoint Analysis: Quantify Metastatic Lesions (e.g., in lungs or liver) Treatment_Period->Endpoint Result1 Result: High Metastasis Endpoint->Result1 from Group 1 Result2 Result: Reduced Metastasis Endpoint->Result2 from Group 2 Result3 Result: Therapeutic Benefit Abolished (High Metastasis) Endpoint->Result3 from Group 3

Caption: Workflow for in vivo studies to validate this compound's NK cell-dependent anti-metastatic effect.

Conclusion

The foundational research on this compound establishes it as a highly selective and potent inhibitor of the TAM kinase family. Its primary anti-cancer efficacy lies in its ability to block a key inhibitory checkpoint in NK cells, thereby enhancing the innate immune system's capacity to eliminate metastatic tumors. The data strongly supports an immunotherapeutic mechanism of action that is distinct from direct tumor cell cytotoxicity. These findings provide a robust rationale for the continued development of this compound and other TAM kinase inhibitors as novel therapeutic agents for combating metastatic disease.

References

LDC1267: A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LDC1267, a potent and highly selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a promising agent for cancer immunotherapy. Preclinical evidence robustly demonstrates that this compound's primary mechanism of action within the tumor microenvironment (TME) is the enhancement of natural killer (NK) cell-mediated anti-metastatic activity. By disrupting the TAM/Cbl-b inhibitory signaling axis in NK cells, this compound effectively "unleashes" their cytotoxic potential against metastatic tumor cells. This guide provides a comprehensive technical overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's impact on the TME, intended to inform further research and development efforts in oncology.

Core Mechanism of Action: Targeting the TAM Kinase Family

This compound exhibits high affinity and selectivity for the TAM kinases, with low nanomolar to sub-nanomolar inhibitory concentrations.[1][2] Its mode of action as a "type II" inhibitor allows it to bind to the ATP-binding cleft and an adjacent hydrophobic pocket, conferring a tight-binding and highly selective inhibitory profile.[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
Mer<5
Tyro38
Axl29
Met35
Aurora B36
Lck51
Src338

Data sourced from Paolino et al., 2014 and Selleck Chemicals product information.[1][3]

Impact on the Tumor Microenvironment: Unleashing NK Cell Anti-Metastatic Activity

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. TAM kinases, particularly on myeloid and NK cells, play a crucial role in immune suppression. This compound's therapeutic potential stems from its ability to modulate this immunosuppressive environment, primarily by activating NK cells.

The TAM/Cbl-b Signaling Axis in NK Cells

The E3 ubiquitin ligase Cbl-b is a key negative regulator of NK cell activation. TAM kinases have been identified as ubiquitylation substrates for Cbl-b.[4] The ligand for TAM receptors, Gas6, when secreted by tumor or stromal cells, activates TAM kinases on NK cells, leading to the recruitment of Cbl-b and subsequent suppression of NK cell effector functions. This compound blocks this initial activation step, thereby preventing Cbl-b-mediated inhibition and restoring NK cell cytotoxicity.[3][5]

TAM_Cbl_b_Signaling cluster_TME Tumor Microenvironment cluster_NK NK Cell Tumor/Stroma Tumor/Stroma Gas6 Gas6 Tumor/Stroma->Gas6 secretes TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM binds & activates Cbl_b Cbl-b (E3 Ligase) TAM->Cbl_b recruits NK_Activation NK Cell Activation (Cytotoxicity, IFN-γ) Cbl_b->NK_Activation ubiquitinates & suppresses Inhibition Inhibition of NK Cell Function This compound This compound This compound->TAM inhibits

Figure 1: this compound disrupts the TAM/Cbl-b inhibitory pathway in NK cells.
In Vivo Efficacy: Reduction of Metastasis

Preclinical studies in murine models of melanoma and breast cancer have demonstrated the potent anti-metastatic effects of this compound. This effect is critically dependent on the presence of NK cells.[3]

Table 2: In Vivo Anti-Metastatic Efficacy of this compound
Tumor ModelTreatmentOutcomeNK Cell Dependence
B16F10 MelanomaThis compound (20 mg/kg, i.p., every 12h for 14d)Markedly reduced metastatic spreadingYes
4T1 Breast CancerThis compound (20 mg/kg, daily i.p.)Reduced number and size of liver micrometastasesYes
4T1 Breast CancerThis compound (100 mg/kg, daily oral gavage)Significantly reduced liver micrometastasesYes

Data compiled from Paolino et al., 2014.[3]

Experimental Protocols

In Vivo Metastasis Models

Objective: To evaluate the anti-metastatic efficacy of this compound in vivo.

B16F10 Melanoma Model:

  • Animal Strain: C57BL/6J mice.

  • Tumor Cell Inoculation: 2.5 x 10^5 B16F10 melanoma cells are injected intravenously (i.v.) into the tail vein.

  • Treatment: this compound is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, twice daily for 14 days, starting 24 hours after tumor cell inoculation. A vehicle control (e.g., 90% PEG400:10% DMSO) is used for the control group.

  • Endpoint: At day 14, mice are euthanized, and lungs are harvested. The number and area of metastatic nodules on the lung surface are quantified.

  • NK Cell Depletion (for dependence studies): Anti-NK1.1 depleting antibodies (clone PK136) are administered i.p. prior to and during the experiment.

4T1 Orthotopic Breast Cancer Model:

  • Animal Strain: BALB/c mice.

  • Tumor Cell Inoculation: 4T1 breast cancer cells are injected into the mammary fat pad.

  • Treatment: this compound is administered daily by i.p. injection (20 mg/kg) or oral gavage (100 mg/kg).

  • Endpoint: At a defined time point (e.g., day 16 or 21), mice are euthanized. Livers and lungs are harvested, sectioned, and stained (e.g., with H&E). The number and area of micrometastases are quantified using imaging software.

  • NK Cell Depletion: Anti-asialo GM1 antibodies are used to deplete NK cells.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J) Inoculation Tumor Cell Inoculation (i.v. or orthotopic) Animal_Model->Inoculation Tumor_Cells Culture Tumor Cells (e.g., B16F10) Tumor_Cells->Inoculation Treatment_Groups Divide into Treatment Groups (Vehicle vs. This compound) Inoculation->Treatment_Groups Administration Administer Treatment (i.p. or oral) Treatment_Groups->Administration Endpoint Euthanize at Endpoint Administration->Endpoint After treatment period Harvest Harvest Organs (Lungs, Liver) Endpoint->Harvest Quantification Quantify Metastases (Nodule count, Area) Harvest->Quantification

References

LDC1267: A Comprehensive Selectivity Profile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Kinase Inhibitor LDC1267

This compound is a potent and highly selective, ATP-competitive, type II inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] This family of kinases plays a crucial role in various physiological and pathological processes, including immune regulation, efferocytosis (the clearance of apoptotic cells), and cancer progression and metastasis.[3] The unique selectivity profile of this compound makes it a valuable tool for researchers in oncology, immunology, and drug development to investigate the therapeutic potential of TAM kinase inhibition.

This technical guide provides a detailed overview of the selectivity profile of this compound, including its activity against its primary targets and a broader panel of kinases. It also outlines the experimental methodologies used to determine its binding affinities and functional effects, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Primary TAM Kinase Targets

TargetIC50 (nM)Assay Type
Mer<5Tracer-Based Binding Assay[4][5]
Tyro38Tracer-Based Binding Assay[4][5][6]
Axl29Tracer-Based Binding Assay[4][5][6]

Table 2: Inhibitory Activity of this compound against a Selection of Off-Target Kinases

TargetIC50 (nM)Assay Type
Met35Not Specified[2]
Aurora B36Not Specified[2]
Lck51Not Specified[2]
Src338Not Specified[2]
CDK8Not SpecifiedLower activity observed[4][6]

Table 3: Cellular Activity of this compound

Cell LineEffectIC50
Panel of 95 different cell linesModerately affects proliferation in 11 of the 95 cell lines>5 µM[4][5]
NKG2D-activated NK cellsAbolishes the inhibitory effects of Gas6 stimulationNot Applicable[4][5]

Experimental Protocols

The selectivity profile of this compound has been established through a series of robust experimental methodologies. The key assays are detailed below.

Tracer-Based Kinase Binding Assay (HTRF)

This biochemical assay was utilized to determine the IC50 values of this compound against the TAM kinases. The assay relies on the principle of competitive binding between the inhibitor and a fluorescently labeled tracer to the kinase of interest.

Methodology:

  • Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) method was employed, using Kinase Tracer 236. This assay measures the binding and displacement of an Alexa Fluor 647-labeled tracer to a glutathione S-transferase (GST)-tagged kinase.[4]

  • Detection: The binding of the tracer to the kinase is detected using a europium (Eu)-labeled anti-GST antibody. The simultaneous binding of both the tracer and the antibody to the kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[4]

  • Inhibition Measurement: The presence of an inhibitor, such as this compound, competes with the tracer for binding to the kinase, leading to a reduction in the FRET signal.[4]

  • Assay Conditions: The assay was performed in a buffer containing 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, and 0.01% Brij35. The final concentrations of the components were 5 nM kinase, 15 nM fluorescent tracer, and 2 nM LanthaScreen Eu-anti-GST antibody.[4]

  • Data Acquisition: The FRET signal was quantified using an EnVision Multilabel Reader 2104 after a 1-hour incubation period.[4]

KINOMEscan™ Selectivity Profiling

To assess the broader selectivity of this compound, a KINOMEscan™ assay was performed, screening the compound against a panel of 456 kinases. This method provides a comprehensive overview of the inhibitor's interactions across the human kinome.

Methodology:

  • Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

  • Screening: this compound was screened at a concentration of 1 µM against 456 kinases.[2]

  • Results: The results indicated that at this concentration, this compound inhibited 39 out of the 456 tested kinases to a level of less than 10% of remaining activity, demonstrating its high selectivity.[2] For a detailed list of the inhibited kinases, please refer to the supplementary information of the primary publication by Paolino et al., Nature 2014.[4]

Quantitative Chemical Proteomics

To confirm the cellular selectivity of this compound, a quantitative chemical proteomics approach was employed. This technique identifies the protein targets of a small molecule within a complex cellular lysate.

Methodology:

  • Principle: This method involves the use of an immobilized, non-selective kinase inhibitor matrix to capture a broad range of kinases from a cell lysate. The elution of these captured kinases is then performed using the test compound (this compound).[2]

  • Cell Lysate: Lysates from Hs578t cells were used for this experiment.[2]

  • Target Identification: The proteins eluted by this compound were identified and quantified using mass spectrometry. This approach identified Axl and Met as high-affinity protein targets of this compound, with dissociation constants (Kd) of approximately 30 nM.[2]

  • Selectivity Confirmation: Other kinases identified in the cell-free KINOMEscan™ assay, such as Aurora, Lck, and CDK8, did not bind to the kinase inhibitor matrix in this cellular context, highlighting the even greater selectivity of this compound within a cellular environment.[2]

Visualizations

To further elucidate the experimental processes and biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models htrf HTRF Binding Assay (IC50 Determination) kinomescan KINOMEscan (Broad Selectivity) htrf->kinomescan Initial Potency Guides Broad Screen proteomics Quantitative Chemical Proteomics (Target ID) kinomescan->proteomics Informs Cellular Target Validation proliferation Cell Proliferation Assay proteomics->proliferation Confirms Cellular Effects metastasis Metastasis Models (e.g., B16F10, 4T1) proliferation->metastasis Translates to In Vivo Efficacy

Caption: Experimental workflow for characterizing this compound's selectivity.

tam_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM binds & activates PI3K PI3K TAM->PI3K STAT STAT TAM->STAT ERK ERK TAM->ERK Cbl_b Cbl-b (E3 Ligase) TAM->Cbl_b activates Akt Akt PI3K->Akt NK_inhibition NK Cell Inhibition Akt->NK_inhibition STAT->NK_inhibition ERK->NK_inhibition Cbl_b->TAM ubiquitinates & downregulates This compound This compound This compound->TAM inhibits

Caption: Simplified TAM receptor signaling pathway and the inhibitory action of this compound.

selectivity_profile_logic cluster_primary Primary Targets (High Affinity) cluster_secondary Secondary Targets (Lower Affinity) cluster_kinome Broader Kinome Screen (Low Interaction) This compound This compound Mer Mer (IC50 <5 nM) This compound->Mer Tyro3 Tyro3 (IC50 = 8 nM) This compound->Tyro3 Axl Axl (IC50 = 29 nM) This compound->Axl Met Met (IC50 = 35 nM) This compound->Met AuroraB Aurora B (IC50 = 36 nM) This compound->AuroraB Lck Lck (IC50 = 51 nM) This compound->Lck Src Src (IC50 = 338 nM) This compound->Src OtherKinases ~417 Other Kinases (Minimal Inhibition at 1 µM) This compound->OtherKinases

Caption: Logical relationship of this compound's binding affinities across different kinase families.

References

LDC1267: A Potent and Selective Chemical Probe for TAM Kinase Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LDC1267, a highly selective and potent chemical probe for the TAM family of receptor tyrosine kinases (RTKs): Tyro3, Axl, and Mer. The TAM kinases are crucial regulators of diverse cellular processes, including cell proliferation, survival, adhesion, and modulation of the innate immune response.[1] Dysregulation of TAM signaling is implicated in various pathologies, most notably in cancer, where it promotes oncogenesis and metastasis.[1] this compound serves as an invaluable tool for elucidating the biological functions of TAM kinases and for exploring their therapeutic potential. This document details the biochemical and cellular activity of this compound, provides experimental protocols for its use, and illustrates the TAM signaling pathway and a general workflow for its characterization.

Introduction to TAM Kinases

The TAM family of RTKs, comprising Tyro3, Axl, and Mer, are characterized by an extracellular domain with immunoglobulin-like and fibronectin type III-like domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][2] They are activated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), which act as bridging molecules between the TAM receptors and phosphatidylserine exposed on the surface of apoptotic cells.[3][4] This interaction is fundamental to the role of TAM kinases in the clearance of apoptotic cells (efferocytosis) by phagocytes such as macrophages and dendritic cells.[5][6] Beyond efferocytosis, TAM signaling pathways are integral to the regulation of inflammatory responses, platelet aggregation, and natural killer (NK) cell differentiation.[1][5]

This compound: A Selective TAM Kinase Inhibitor

This compound is a cell-permeable, quinoline-based compound that functions as a potent, ATP-non-competitive, type II inhibitor of TAM kinases.[7] It occupies both the ATP-binding pocket and an adjacent hydrophobic region of the kinase domain.[7] Its high selectivity and potency make it an excellent chemical probe for studying the physiological and pathological roles of TAM kinases.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Potency of this compound against TAM and Other Kinases

Kinase TargetIC50 (nM)Assay Type
Mer<5Cell-free binding assay[8]
Tyro38Cell-free binding assay[8][9]
Axl29Cell-free binding assay[8][9]
Met35Not specified[7]
Aurora B36Not specified[7]
Lck51Not specified[7]
Src338Not specified[7]

Table 2: Cellular Activity of this compound

Cell LinesEffectIC50 (µM)
Panel of 11 different cancer cell linesModerately affects cell proliferation>5[8][10]
Hs-578T (human breast carcinoma)Inhibition of AXL0.019[11]

Signaling Pathways and Experimental Workflows

TAM Kinase Signaling Pathway

The activation of TAM receptors by their ligands, Gas6 or Protein S, leads to receptor dimerization and autophosphorylation of the intracellular kinase domain.[12] This initiates a cascade of downstream signaling events, primarily through the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival.[12][13] Additionally, TAM kinases can activate other signaling molecules, including those involved in the MAPK/ERK pathway, to regulate cell proliferation and migration.[2] A key function of TAM signaling, particularly in immune cells, is the negative regulation of inflammatory responses.[14] For instance, in dendritic cells, TAM activation leads to the expression of suppressors of cytokine signaling (SOCS) 1 and 3, which dampen Toll-like receptor (TLR)-mediated inflammatory signals.[12]

TAM_Signaling_Pathway TAM Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Gas6 / Protein S TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Ligand->TAM_Receptor Binds and activates PI3K PI3K TAM_Receptor->PI3K Recruits and activates MAPK_Pathway MAPK Pathway (ERK1/2) TAM_Receptor->MAPK_Pathway STAT1 STAT1 TAM_Receptor->STAT1 AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation_Migration Proliferation & Migration MAPK_Pathway->Proliferation_Migration SOCS1_3 SOCS1/3 STAT1->SOCS1_3 Inflammation_Suppression Suppression of Inflammation SOCS1_3->Inflammation_Suppression

Caption: A simplified diagram of the TAM kinase signaling pathway.

Experimental Workflow for this compound Characterization

The characterization of a kinase inhibitor like this compound typically involves a multi-step process, starting from biochemical assays to assess its direct interaction with the target kinase, followed by cell-based assays to evaluate its effects in a biological context, and finally in vivo studies to determine its efficacy and safety in a whole organism.[15]

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Characterization Biochemical_Assays Biochemical Assays (e.g., HTRF Kinase Binding Assay) Determine_Potency Determine IC50/Ki values Assess selectivity Biochemical_Assays->Determine_Potency Cell_Based_Assays Cell-Based Assays (e.g., Cell Proliferation, Western Blot) Determine_Potency->Cell_Based_Assays Evaluate_Cellular_Effects Assess inhibition of phosphorylation Measure effects on cell viability and function Cell_Based_Assays->Evaluate_Cellular_Effects In_Vivo_Studies In Vivo Studies (e.g., Xenograft models) Evaluate_Cellular_Effects->In_Vivo_Studies Assess_Efficacy_and_Toxicity Evaluate anti-tumor activity Determine pharmacokinetic/pharmacodynamic properties In_Vivo_Studies->Assess_Efficacy_and_Toxicity Clinical_Development Clinical Development Assess_Efficacy_and_Toxicity->Clinical_Development

Caption: A general workflow for the characterization of a kinase inhibitor.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

This assay is a common method to determine the binding affinity of an inhibitor to its target kinase.[8][10][16]

Materials:

  • This compound or other test compounds

  • GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)

  • Fluorescently labeled kinase tracer (e.g., Kinase tracer 236)

  • Europium (Eu)-labeled anti-GST antibody

  • Assay buffer: 20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35[8][10][16]

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the diluted compound.

  • Prepare a master mix containing the GST-tagged kinase (final concentration ~5 nM), the fluorescent tracer (final concentration ~15 nM), and the Eu-labeled anti-GST antibody (final concentration ~2 nM) in the assay buffer.[8][10][16]

  • Add the master mix to each well containing the compound.

  • Incubate the plate for 1 hour at room temperature.[8][10][16]

  • Measure the FRET signal using an HTRF-compatible plate reader. The signal is generated by the proximity of the europium-labeled antibody and the fluorescent tracer when both are bound to the kinase.

  • The binding of this compound to the kinase will displace the tracer, leading to a decrease in the FRET signal.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.[8][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A DMSO control should also be prepared.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8][17]

  • After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Calculate the percentage of cell proliferation relative to the DMSO control and determine the IC50 value.

In Vivo Antimetastatic Activity Assessment

This compound has been shown to enhance the antimetastatic activity of NK cells.[7][16]

Animal Model:

  • Syngeneic mouse models of metastasis (e.g., B16F10 melanoma or 4T1 breast cancer).[16]

Treatment:

  • This compound can be administered via intraperitoneal (i.p.) injection (e.g., 20 mg/kg) or oral gavage (e.g., 100 mg/kg).[11][16]

  • A vehicle control group (e.g., 90% PEG400:10% DMSO for i.p. or 70% PEG400:30% H₂O for oral gavage) should be included.[16]

Procedure:

  • Inject tumor cells into the mice to establish primary tumors and subsequent metastases.

  • Initiate treatment with this compound or vehicle at a predetermined schedule.

  • Monitor the health and weight of the mice throughout the experiment.

  • At the end of the study, sacrifice the mice and harvest relevant organs (e.g., lungs, liver) to assess the metastatic burden.

  • Quantify the number and size of metastatic nodules.

  • To confirm the role of NK cells, a separate cohort of mice can be depleted of NK cells using specific antibodies (e.g., anti-asialo GM1 or anti-NK1.1) prior to and during this compound treatment.[16]

Conclusion

This compound is a powerful and selective chemical probe for investigating the complex biology of TAM kinases. Its well-characterized potency and selectivity, coupled with established experimental protocols, make it an indispensable tool for researchers in academia and industry. The data and methodologies presented in this guide provide a solid foundation for utilizing this compound to further unravel the roles of Tyro3, Axl, and Mer in health and disease, and to explore their potential as therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for LDC1267 in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of LDC1267, a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has demonstrated significant efficacy in preclinical mouse models of cancer by enhancing the anti-metastatic activity of Natural Killer (NK) cells. This document outlines the necessary experimental procedures, dosing regimens, and data presentation for evaluating the in vivo therapeutic potential of this compound, particularly in melanoma and breast cancer models.

Introduction

This compound is a small molecule inhibitor with high affinity for the TAM kinases, exhibiting IC50 values of <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and Axl, respectively[1]. The TAM receptor family plays a crucial role in regulating immune responses, and their inhibition has emerged as a promising strategy in cancer immunotherapy[2][3]. This compound exerts its anti-cancer effects by modulating the TAMR/E3 ligase (Cbl-b) pathway, which in turn enhances the cytotoxic activity of NK cells against metastatic tumor cells[2]. In vivo studies have shown that this compound can significantly reduce metastatic burden in various cancer models without causing severe cytotoxicity[4][5].

Data Presentation

This compound In Vitro Potency
TargetIC50 (nM)
Mer<5
Tyro38
Axl29
Met35
Aurora B36
Lck51
Src338

Data sourced from Selleck Chemicals and Calbiochem product information[1][2].

This compound In Vivo Efficacy in Mouse Models
Mouse ModelCancer TypeThis compound Dosing RegimenAdministration RouteKey FindingsReference
C57BL/6JB16F10 Metastatic Melanoma20 mg/kg, dailyIntraperitoneal (i.p.)Markedly reduced metastatic spreading of melanoma.[1][4][6]Paolino, M., et al. (2014)
C57BL/6JB16F10 Metastatic Melanoma20 mg/kg, every 12 hours for 14 daysIntraperitoneal (i.p.)Markedly reduced metastatic spreading of melanomas.[7]MedchemExpress
Balb/c4T1 Orthotopic Metastatic Breast Cancer20 mg/kg, dailyIntraperitoneal (i.p.)Significantly reduced the number and size of liver micro-metastases.[2][6]Paolino, M., et al. (2014)
Balb/c4T1 Orthotopic Metastatic Breast Cancer100 mg/kg, dailyOral GavageReduced metastatic spreading.[6]Paolino, M., et al. (2014)

Signaling Pathway

The mechanism of action of this compound involves the inhibition of TAM kinases on the surface of NK cells. This inhibition prevents the activation of the E3 ubiquitin ligase Cbl-b, a negative regulator of NK cell activation. By blocking this pathway, this compound "unleashes" the cytotoxic potential of NK cells to recognize and eliminate tumor cells.

LDC1267_Signaling_Pathway cluster_NK_Cell NK Cell Gas6 Gas6 (Ligand) TAM TAM Receptors (Tyro3, Axl, Mer) Gas6->TAM Binds & Activates Cblb Cbl-b (E3 Ligase) TAM->Cblb Activates NK_Activation NK Cell Activation (Enhanced Cytotoxicity) TAM->NK_Activation Inhibition leads to NK_Inhibition NK Cell Inhibition Cblb->NK_Inhibition Leads to This compound This compound This compound->TAM Inhibits

This compound mechanism of action in NK cells.

Experimental Protocols

Preparation of this compound Formulation

For Intraperitoneal (i.p.) Injection:

  • Vehicle Composition: 90% PEG400 and 10% DMSO[6].

  • Preparation Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL)[1].

    • For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume), add the appropriate volume of the this compound stock solution to PEG400.

    • Vortex thoroughly to ensure a clear and homogenous solution.

    • Prepare fresh daily before administration.

For Oral Gavage (p.o.) Administration:

  • Vehicle Composition: 70% PEG400 and 30% H2O[6].

  • Preparation Steps:

    • Dissolve this compound in PEG400 first.

    • Add water to the desired final volume and concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare fresh daily before administration.

In Vivo Efficacy Study in B16F10 Metastatic Melanoma Model

This protocol is based on the methodology described by Paolino, M., et al. (2014)[6].

1. Animal Model:

  • C57BL/6J mice, 8-12 weeks old.

2. Cell Culture and Preparation:

  • Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

  • On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

3. Tumor Cell Inoculation:

  • Inject 2.5 x 10^5 B16F10 cells in a volume of 100 µL intravenously (i.v.) into the tail vein of each mouse.

4. This compound Treatment:

  • Begin treatment on the day of tumor cell inoculation.

  • Administer this compound at 20 mg/kg via intraperitoneal injection daily.

  • A control group should receive vehicle only.

5. Monitoring and Endpoint:

  • Monitor mice for signs of toxicity and tumor progression.

  • Euthanize mice after 21 days.

  • Harvest lungs and other organs to assess metastatic burden.

  • Quantify tumor nodules on the lung surface.

Experimental Workflow

in_vivo_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (Day 0-21) cluster_analysis Analysis Phase (Day 21) A Acclimatize C57BL/6J Mice (8-12 weeks old) B Culture & Prepare B16F10 Melanoma Cells C Inject 2.5x10^5 B16F10 Cells (i.v. tail vein) B->C D Randomize Mice into Treatment Groups C->D E Administer this compound (20 mg/kg, i.p.) or Vehicle Daily D->E F Euthanize Mice E->F G Harvest Lungs & Other Organs F->G H Quantify Metastatic Nodules G->H I Statistical Analysis H->I

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC1267 is a potent and highly selective, ATP-non-competitive inhibitor of the TAM family of receptor tyrosine kinases (RTKs): Tyro3, Axl, and Mer.[1][2][3] In the context of melanoma, this compound has demonstrated significant anti-metastatic effects by modulating the innate immune system, specifically by enhancing the activity of Natural Killer (NK) cells.[2][3][4] These application notes provide a summary of the recommended dosages and detailed protocols for the use of this compound in both in vivo and ex vivo melanoma research settings, based on peer-reviewed studies.

Mechanism of Action

This compound exerts its anti-tumor effects not by directly targeting melanoma cell proliferation, but by inhibiting TAM kinases on immune cells.[4] The TAM kinases, particularly through their ligand Gas6, are involved in an inhibitory pathway that suppresses NK cell activation. By blocking this pathway, this compound "unleashes" NK cells to effectively recognize and eliminate metastatic tumor cells.[4] This mechanism of action is dependent on the presence of NK cells, as depletion of these cells abolishes the therapeutic benefits of this compound.[2][4]

LDC1267_Mechanism_of_Action cluster_NK_Cell NK Cell TAM Kinases TAM Kinases Cbl-b Cbl-b TAM Kinases->Cbl-b activates NK Cell Activation NK Cell Activation Cbl-b->NK Cell Activation inhibits Tumor Cell Killing Tumor Cell Killing NK Cell Activation->Tumor Cell Killing Metastatic Melanoma Cell Metastatic Melanoma Cell Tumor Cell Killing->Metastatic Melanoma Cell targets Gas6 Gas6 Gas6->TAM Kinases activates This compound This compound This compound->TAM Kinases inhibits

Caption: Mechanism of this compound in enhancing NK cell-mediated anti-metastatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in melanoma-related studies.

ParameterValueCell/Animal ModelReference
IC50 (Tyro3) <5 nMCell-free assay[1]
IC50 (Axl) 8 nMCell-free assay[1]
IC50 (Mer) 29 nMCell-free assay[1]
In Vivo Dosage (Intraperitoneal) 20 mg/kgB16F10 melanoma-bearing mice[1][4][5]
In Vivo Dosage (Oral Gavage) 100 mg/kg (daily)Melanoma metastasis model[4]
Ex Vivo NK Cell Treatment 2.5 µMExpanded and purified NK cells[4]
Cell Proliferation IC50 >5 µMIn 11 of 95 different cell lines[1][6]

Experimental Protocols

In Vivo Metastasis Study in a Murine Melanoma Model

This protocol is adapted from studies using the B16F10 melanoma cell line in C57BL/6J mice.

Objective: To evaluate the anti-metastatic efficacy of this compound in vivo.

Materials:

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO and further diluted in corn oil for oral gavage or saline for intraperitoneal injection)

  • B16F10 melanoma cells

  • C57BL/6J mice

  • Sterile PBS

  • Standard cell culture reagents

  • Animal handling and injection equipment

Procedure:

  • Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • Tumor Cell Injection: Harvest and resuspend B16F10 cells in sterile PBS at a concentration of 1 x 10^6 cells/mL. Inject 100 µL of the cell suspension (1 x 10^5 cells) intravenously (i.v.) into the tail vein of C57BL/6J mice.

  • This compound Administration:

    • Intraperitoneal (i.p.) Injection: Begin treatment on day 3 post-tumor cell injection. Administer this compound at a dose of 20 mg/kg body weight via i.p. injection. The dosing frequency reported is every 12 hours for 14 days.[5]

    • Oral Gavage: Alternatively, administer this compound at 100 mg/kg body weight daily via oral gavage.[4]

  • Monitoring: Monitor mice daily for signs of toxicity (e.g., weight loss, behavioral changes).

  • Endpoint Analysis: At the end of the treatment period (e.g., day 14 or 21), euthanize the mice. Excise the lungs and other organs as needed.

  • Metastasis Quantification: Count the number of metastatic nodules on the surface of the lungs. For more quantitative analysis, the lungs can be fixed, sectioned, and stained with H&E to determine the tumor-to-lung area ratio.

In_Vivo_Workflow A B16F10 Cell Culture B Harvest & Resuspend Cells in PBS A->B C i.v. Injection into C57BL/6J Mice B->C D This compound Treatment (20 mg/kg i.p. or 100 mg/kg p.o.) C->D E Monitor Animal Health D->E F Euthanize & Excise Lungs E->F G Quantify Metastatic Nodules F->G

Caption: Experimental workflow for the in vivo evaluation of this compound.

Ex Vivo NK Cell Treatment and Adoptive Transfer

This protocol is for treating NK cells with this compound ex vivo before adoptive transfer into tumor-bearing mice.

Objective: To assess the anti-tumor efficacy of NK cells pre-treated with this compound.

Materials:

  • This compound

  • Expanded and purified NK cells

  • B16F10 melanoma cells

  • C57BL/6J mice

  • Sterile PBS

  • Complete RPMI medium

  • DMSO (vehicle control)

Procedure:

  • Tumor Model Establishment: Establish B16F10 lung metastases in C57BL/6J mice as described in the in vivo protocol.

  • NK Cell Preparation: Isolate and expand NK cells from the spleens of donor mice.

  • Ex Vivo this compound Treatment:

    • Resuspend the purified NK cells in complete RPMI medium.

    • Treat the NK cells with 2.5 µM this compound or vehicle (DMSO) for 2.5 hours at 37°C.[4]

  • Cell Washing: After incubation, wash the NK cells twice with sterile PBS to remove any residual this compound.

  • Adoptive Transfer: Resuspend the treated NK cells in sterile PBS. Inject the NK cells (e.g., 1 x 10^6 cells per mouse) intravenously into the tumor-bearing recipient mice.

  • Endpoint Analysis: Monitor the mice and analyze the metastatic burden as described in the in vivo protocol.

Ex_Vivo_Workflow cluster_Preparation Preparation cluster_Treatment Ex Vivo Treatment cluster_Transfer_and_Analysis Adoptive Transfer & Analysis A Establish B16F10 Tumor Model in Mice B Isolate & Purify NK Cells C Treat NK Cells with 2.5 µM this compound or Vehicle D Incubate for 2.5 hours C->D E Wash NK Cells D->E F i.v. Injection of Treated NK Cells into Tumor-Bearing Mice G Monitor & Analyze Metastatic Burden F->G

Caption: Workflow for ex vivo NK cell treatment with this compound and adoptive transfer.

Safety and Toxicology

In the described melanoma studies, this compound was reported to not cause serious cytotoxicity at the effective dose of 20 mg/kg (i.p.).[1] However, it is crucial for researchers to conduct their own toxicology assessments, including monitoring animal weight, behavior, and performing histological analysis of major organs.

Conclusion

This compound is a valuable research tool for investigating the role of TAM kinases in melanoma metastasis and the modulation of the innate immune system for therapeutic benefit. The provided dosages and protocols, derived from published literature, offer a solid foundation for designing and conducting further preclinical studies. Researchers should, however, optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for the Preparation of LDC1267 for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of LDC1267, a selective TAM kinase inhibitor, for intraperitoneal (i.p.) injection in preclinical research models. Adherence to these protocols is crucial for ensuring the stability, solubility, and bioavailability of the compound for in vivo studies.

Introduction to this compound

This compound is a potent and highly selective small molecule inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer. These kinases are implicated in various cellular processes, including cell proliferation, survival, and immune regulation. By inhibiting TAM kinases, this compound has been shown to enhance the anti-metastatic activity of natural killer (NK) cells[1][2][3]. Due to its hydrophobic nature, this compound is insoluble in water, necessitating specific formulations for in vivo administration[4].

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is essential for the correct preparation and handling of the compound.

PropertyValue
Molecular Formula C₃₀H₂₆F₂N₄O₅
Molecular Weight 560.55 g/mol [5]
Appearance White to off-white solid[2][5]
Solubility - DMSO: Soluble (>10 mM, with some sources indicating up to 100 mg/mL)[2][4][6][7] - Water: Insoluble[4] - Ethanol: Slightly soluble (~2 mg/mL)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (Stock Solution) -80°C in DMSO for up to 2 years[4][5]
In Vivo Dosage (Mouse) A typical dosage for intraperitoneal injection in mice is 20 mg/kg[3][4][5][6].
Recommended Vehicle Formulations for Intraperitoneal Injection

Given the poor aqueous solubility of this compound, a suitable vehicle is required to ensure its delivery in a form that is amenable to intraperitoneal injection. Several formulations have been reported to successfully solubilize this compound for in vivo use. The choice of vehicle will depend on the desired final concentration and whether a clear solution or a suspension is acceptable for the experimental design.

Below are three recommended protocols for preparing this compound for intraperitoneal injection. It is strongly advised to prepare the working solution fresh on the day of use[5].

Experimental Protocols

Protocol 1: Clear Solution with PEG300 and Tween-80

This protocol yields a clear solution and is suitable for experiments where a fully solubilized compound is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication can be used if necessary[5][7].

  • Prepare the Vehicle Mixture:

    • In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[5].

    • For example, to prepare 1 mL of the final formulation at 2.5 mg/mL:

      • Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween-80 and mix again until homogeneous.

      • Finally, add 450 µL of sterile Saline to reach the final volume of 1 mL[5].

  • Final Formulation:

    • The final concentration of this compound in this formulation will be ≥ 2.5 mg/mL[5].

    • The solution should be clear. If any precipitation occurs, gentle warming and vortexing may help to redissolve the compound[5].

Protocol 2: Suspension with SBE-β-CD

This protocol results in a suspended solution and may be suitable for achieving higher concentrations.

Materials:

  • This compound powder

  • DMSO, anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Ultrasonic bath

Procedure:

  • Prepare Stock and Vehicle:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile Saline.

  • Prepare the Final Suspension:

    • Combine the components in the following volumetric ratio: 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution[5].

    • For 1 mL of a 2.5 mg/mL final suspension, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD solution.

    • This mixture will form a suspension and requires sonication to ensure uniformity before injection[5].

Protocol 3: Clear Solution with Corn Oil

This protocol provides an alternative for a clear solution, particularly for studies where PEG-based vehicles are not desired.

Materials:

  • This compound powder

  • DMSO, anhydrous

  • Sterile Corn Oil

Procedure:

  • Prepare Stock Solution:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare the Final Solution:

    • Combine the components in the following volumetric ratio: 10% DMSO and 90% Corn Oil[5].

    • To prepare 1 mL of a ≥ 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of corn oil.

    • Mix thoroughly until a clear solution is obtained[5].

Visualized Protocols and Pathways

To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Preparation of this compound Formulation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_peg 3. Add PEG300 (for Protocol 1) dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline final_solution 6. Final Injectable Solution add_saline->final_solution

Caption: Workflow for preparing this compound (Protocol 1).

G This compound This compound TAM TAM Kinases (Tyro3, Axl, Mer) This compound->TAM Cbl_b Cbl-b (E3 Ligase) TAM->Cbl_b NK_Cell NK Cell Cbl_b->NK_Cell Tumor_Cell Metastatic Tumor Cell NK_Cell->Tumor_Cell Cytotoxicity Inhibition Inhibition Activation Activation

Caption: this compound signaling pathway in NK cells.

Quality Control and Best Practices
  • Fresh Preparation: It is highly recommended to prepare the final injectable solution fresh before each use to avoid precipitation and degradation[5].

  • Sterility: All components and equipment used in the preparation should be sterile to prevent infection at the injection site.

  • Homogeneity: Ensure the final formulation is homogeneous before administration. For suspensions, vortex or sonicate immediately before drawing the dose into the syringe.

  • Vehicle Control: In any in vivo experiment, a control group receiving the vehicle alone should be included to account for any effects of the excipients.

  • Observation: After injection, animals should be monitored for any signs of distress or adverse reactions at the injection site.

By following these detailed application notes and protocols, researchers can confidently prepare this compound for intraperitoneal injection, ensuring reproducible and reliable results in their preclinical studies.

References

Application Notes and Protocols for LDC1267 in Kinase Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing LDC1267, a potent and highly selective inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases, in kinase binding assays. The provided information is intended to guide researchers in accurately determining the binding affinity and inhibitory activity of this compound against its target kinases.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for the TAM kinases: Tyro3, Axl, and Mer.[1][2][3] These kinases are crucial regulators of the innate immune system and are implicated in the progression of cancer, making them attractive targets for therapeutic intervention.[4] Understanding the interaction of this compound with these kinases is fundamental for its development as a potential therapeutic agent. The following protocols and data are based on established Homogeneous Time-Resolved Fluorescence (HTRF) kinase binding assays.[1][5]

Mechanism of Action

The kinase binding assay described here is a competitive displacement assay. It relies on the measurement of a Fluorescence Resonance Energy Transfer (FRET) signal between a europium (Eu)-labeled anti-GST antibody and an Alexa Fluor 647-labeled kinase tracer. The GST-tagged kinase of interest brings the donor (Eu-antibody) and acceptor (Alexa Fluor-tracer) into close proximity, generating a FRET signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the kinase's active site. This competition leads to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.[1][4][5]

Quantitative Data Summary

The inhibitory activity of this compound against the TAM kinases has been quantified using cell-free binding assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)Assay Type
Tyro38Cell-free binding assay[1][3][5]
Axl<5Cell-free binding assay[1][3][5]
Mer29Cell-free binding assay[1][3][5]

This compound also displays lower activity against other kinases such as Met, Aurora B, Lck, Src, and CDK8.[1]

Experimental Protocols

This section provides a detailed methodology for performing a kinase binding assay with this compound using an HTRF format.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • GST-tagged target kinase (Tyro3, Axl, or Mer)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Kinase Tracer 236)[1][5]

  • Assay Buffer: 20 mM HEPES (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35[1][5]

  • 384-well, low-volume, white or black plates

  • Plate reader capable of TR-FRET measurements

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add this compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Antibody, and Tracer Solutions add_reagents Add Kinase/Antibody Mix and Tracer prep_reagents->add_reagents add_compound->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

Caption: Experimental workflow for the this compound kinase binding assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 µM.

    • Further dilute the compound dilutions in the assay buffer.[1][5]

  • Reagent Preparation:

    • Prepare a 2x concentrated solution of the GST-tagged kinase and the Eu-anti-GST antibody in the assay buffer. The final concentrations in the assay will be 5 nM for the kinase and 2 nM for the antibody.[1][5]

    • Prepare a 4x concentrated solution of the Alexa Fluor 647-labeled kinase tracer in the assay buffer. The final concentration in the assay will be 15 nM.[1][5]

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 10 µL of the 2x kinase/antibody mixture to each well.

    • Add 5 µL of the 4x tracer solution to each well.

    • The final reaction volume will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.[1][5]

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The TAM kinases (Tyro3, Axl, and Mer) are activated by their ligands, Gas6 and Protein S. This activation leads to the phosphorylation of downstream signaling molecules, primarily through the PI3K/AKT and ERK pathways, which are involved in cell proliferation, survival, and migration.[6][7] this compound inhibits these downstream signaling events by blocking the initial kinase activity.

TAM Kinase Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAM TAM Kinase (Tyro3, Axl, Mer) PI3K PI3K TAM->PI3K RAS RAS TAM->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (Gas6, Protein S) Ligand->TAM This compound This compound This compound->TAM Inhibition

Caption: Simplified TAM kinase signaling pathway and the inhibitory action of this compound.

References

Application of LDC1267 in the Investigation of Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of cancer. Tumor cells can develop resistance to a wide array of chemotherapeutic agents through various mechanisms, often involving the upregulation of survival signaling pathways. The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Axl, has emerged as a key player in mediating drug resistance.[1] Overexpression and activation of Axl are associated with resistance to conventional chemotherapies such as paclitaxel, doxorubicin, and cisplatin, as well as targeted therapies.[1] LDC1267 is a highly potent and selective small molecule inhibitor of TAM kinases, making it a valuable tool for studying and potentially overcoming chemoresistance.[2][3]

These application notes provide an overview of the use of this compound in chemoresistance research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of the TAM kinases, with high selectivity for Axl, Tyro3, and Mer.[2][3] In the context of chemoresistance, the activation of Axl by its ligand Gas6 triggers downstream signaling cascades, primarily the PI3K/Akt and MEK/ERK pathways.[4] These pathways promote cell survival, proliferation, and inhibit apoptosis, thereby counteracting the cytotoxic effects of chemotherapeutic drugs.[5][6] By inhibiting Axl, this compound can block these pro-survival signals and re-sensitize resistant cancer cells to chemotherapy.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
Axl<5[2][3]
Tyro38[2][3]
Mer29[2][3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineAssayEndpointThis compound ConcentrationObserved EffectReference
Glioblastoma cellsGAS6-induced signalingp-Akt, p-ERK1/2Not specifiedInhibition of phosphorylation[4]
95 cancer cell linesProliferationIC50Up to 30 µM (72h)Moderate effect in 11 cell lines (IC50 >5µM)[3]

Signaling Pathways and Experimental Workflows

chemoresistance_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Axl Axl Receptor PI3K PI3K Axl->PI3K MEK MEK Axl->MEK Gas6 Gas6 Gas6->Axl Binds & Activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes ERK ERK MEK->ERK ERK->CellSurvival Promotes This compound This compound This compound->Axl Inhibits Chemotherapy Chemotherapeutic Agent Chemotherapy->Apoptosis Induces

Caption: this compound inhibits the Axl signaling pathway to potentially reverse chemoresistance.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Culture Chemoresistant Cancer Cell Line Treatment Treat with Chemotherapy +/- this compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot for Signaling Proteins (p-Axl, p-Akt, p-ERK) Treatment->WesternBlot Xenograft Establish Tumor Xenografts in Mice TreatmentGroups Randomize into Treatment Groups: - Vehicle - Chemotherapy - this compound - Combination Xenograft->TreatmentGroups TumorMeasurement Monitor Tumor Growth TreatmentGroups->TumorMeasurement Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry TumorMeasurement->Endpoint

Caption: A typical experimental workflow for studying this compound in chemoresistance.

Experimental Protocols

In Vitro Chemoresistance Reversal Assay

Objective: To determine if this compound can re-sensitize chemoresistant cancer cells to a specific chemotherapeutic agent.

Materials:

  • Chemoresistant cancer cell line (e.g., Paclitaxel-resistant endometrial cancer cells)[2]

  • Parental (sensitive) cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Cisplatin)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and chemoresistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and this compound in complete culture medium.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of the chemotherapeutic agent alone or this compound alone.

    • Combination: Treat cells with a fixed, non-toxic concentration of this compound in combination with increasing concentrations of the chemotherapeutic agent. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the combination treatment group indicates reversal of resistance.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on Axl-mediated downstream signaling in chemoresistant cells.

Materials:

  • Chemoresistant cancer cells

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

  • Gas6 (optional, to stimulate Axl)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed chemoresistant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the chemotherapeutic agent, this compound, or the combination for a predetermined time (e.g., 24 hours). If desired, stimulate with Gas6 for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation levels. A decrease in p-Axl, p-Akt, and p-ERK in this compound-treated cells would be expected.[4]

In Vivo Xenograft Model of Chemoresistance

Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a mouse xenograft model of chemoresistant cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Chemoresistant cancer cells

  • Matrigel (optional)

  • This compound

  • Chemotherapeutic agent

  • Vehicle for drug administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of chemoresistant cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Chemotherapy alone, this compound alone, Combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route. For example, this compound can be administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[3] The chemotherapeutic agent's dose and schedule should be based on established protocols.

  • Tumor Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups. Tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for the phosphorylation status of Axl, Akt, and ERK.

Conclusion

This compound is a powerful research tool for dissecting the role of TAM kinases in chemoresistance. The protocols outlined above provide a framework for investigating the potential of this compound to overcome resistance to various chemotherapeutic agents in both in vitro and in vivo models. Such studies are crucial for understanding the molecular basis of drug resistance and for the development of novel combination therapies to improve cancer treatment outcomes.

References

Application Notes and Protocols for LDC1267 Administration: Achieving Efficacious Systemic Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LDC1267 Administration Route for Optimal Bioavailability

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of established administration routes for the selective TAM kinase inhibitor, this compound, with a focus on achieving effective systemic concentrations for in vivo studies. While direct comparative bioavailability data for different administration routes of this compound are not extensively published, this document summarizes the available information from preclinical studies to guide researchers in selecting an appropriate administration strategy.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1][2][3][4] It has been demonstrated to enhance anti-tumor immune responses, particularly by augmenting the activity of natural killer (NK) cells.[5][6] The compound is characterized by its low aqueous solubility, a common feature among kinase inhibitors, which necessitates specific formulation strategies for in vivo administration.[2][6]

Known Administration Routes and Efficacy

Preclinical studies in murine models have successfully utilized both intraperitoneal (i.p.) and oral (p.o.) administration of this compound to achieve therapeutic effects, primarily in the context of cancer metastasis.[7] Both routes have been shown to effectively deliver the compound to the systemic circulation at concentrations sufficient to modulate TAM kinase activity and impact disease progression.

Data Presentation: In Vivo Administration of this compound

The following table summarizes the key parameters for the two established routes of this compound administration based on published preclinical data.

ParameterIntraperitoneal (i.p.) AdministrationOral (p.o.) AdministrationReference
Dosage 20 mg/kg100 mg/kg[7]
Vehicle 90% PEG400, 10% DMSO70% PEG400, 30% H₂O[7]
Frequency Daily or every 12 hoursDaily[7]
Reported Efficacy Reduced melanoma and breast cancer metastasisReduced breast cancer metastasis[7]
Pharmacokinetic Data Plasma concentrations measured by LC-MSPlasma concentrations measured by LC-MS[7]

Note: While plasma concentrations were measured, specific pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) comparing the two routes are not publicly available. The difference in dosage suggests that oral bioavailability may be lower than intraperitoneal bioavailability, a common characteristic for orally administered small molecules.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies, based on methodologies cited in the literature.

4.1. Protocol for Intraperitoneal (i.p.) Administration

This protocol is designed for the preparation of an this compound formulation suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution, which may be aided by gentle vortexing or brief sonication.

  • Vehicle Preparation:

    • Prepare the vehicle by mixing 9 parts PEG400 with 1 part DMSO (v/v). For example, to prepare 1 mL of vehicle, mix 900 µL of PEG400 with 100 µL of DMSO.

  • Final Formulation:

    • To prepare the final injection solution at a concentration of 2 mg/mL (for a 10 mL/kg injection volume to achieve a 20 mg/kg dose), add 1 part of the 10 mg/mL this compound stock solution to 4 parts of the vehicle.

    • For example, to prepare 1 mL of the final formulation, mix 200 µL of the 10 mg/mL this compound stock with 800 µL of the 90% PEG400/10% DMSO vehicle.

    • Vortex thoroughly to ensure a homogenous solution.

  • Administration:

    • Administer the solution via intraperitoneal injection at a volume of 10 mL/kg body weight to achieve the 20 mg/kg dose.

    • The solution should be prepared fresh before each administration.

4.2. Protocol for Oral (p.o.) Administration

This protocol is for the preparation of an this compound formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile, deionized water (H₂O)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Oral gavage needles

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing 7 parts PEG400 with 3 parts sterile water (v/v). For example, to prepare 1 mL of vehicle, mix 700 µL of PEG400 with 300 µL of H₂O.

  • Final Formulation:

    • To prepare the final oral suspension at a concentration of 10 mg/mL (for a 10 mL/kg gavage volume to achieve a 100 mg/kg dose), weigh the required amount of this compound powder and add it to the vehicle.

    • For example, to prepare 1 mL of the final formulation, add 10 mg of this compound to 1 mL of the 70% PEG400/30% H₂O vehicle.

    • Vortex vigorously and/or sonicate to create a uniform suspension.

  • Administration:

    • Administer the suspension via oral gavage at a volume of 10 mL/kg body weight to achieve the 100 mg/kg dose.

    • Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.

Signaling Pathway and Experimental Workflow

5.1. This compound Mechanism of Action in NK Cells

This compound enhances the anti-tumor activity of Natural Killer (NK) cells by inhibiting the TAM kinases (Tyro3, Axl, Mer). This inhibition prevents the downstream activation of Cbl-b, an E3 ubiquitin ligase that negatively regulates NK cell activation. By blocking this inhibitory signal, this compound "unleashes" NK cells to more effectively recognize and kill tumor cells.

LDC1267_Mechanism_of_Action cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Tumor Cell TAM TAM Kinase (Axl, Mer, Tyro3) Tumor->TAM Ligand (e.g., Gas6) Cblb Cbl-b TAM->Cblb Activates Activation NK Cell Activation Cblb->Activation Inhibits Activation->Tumor Promotes Killing This compound This compound This compound->TAM Inhibits In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Implantation (e.g., B16F10 melanoma) B Randomization of Mice into Treatment and Control Groups A->B C This compound Administration (i.p. or p.o.) B->C D Vehicle Control Administration B->D E Monitoring of Tumor Growth and Metastasis C->E D->E F Pharmacokinetic Analysis (Plasma Collection) E->F G Immunophenotyping (e.g., NK cell activity) E->G H Histopathological Analysis E->H

References

Troubleshooting & Optimization

LDC1267 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the LDC1267 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing aqueous solutions of this compound.

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro cell-based assays. What should I do?

A1: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers will likely result in precipitation. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][3][4] This stock solution can then be serially diluted to the final desired concentration in your aqueous cell culture medium.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: DMSO is the most recommended solvent for preparing stock solutions of this compound.[1][3][4] It has a high solubility of up to 100 mg/mL (178.39 mM).[1] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[5]

Q3: My this compound solution in DMSO appears cloudy or has precipitates. How can I resolve this?

A3: If you observe cloudiness or precipitation in your DMSO stock solution, gentle warming and sonication can aid dissolution.[4][6][7] Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[6][7] Ensure the solution is clear before making further dilutions.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance of cell lines to DMSO can vary. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: I need to prepare this compound for in vivo animal studies. What formulation should I use?

A5: As this compound is insoluble in water, specific formulations are required for in vivo administration.[1][2] The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal). Here are some validated formulations:

  • For Intraperitoneal (i.p.) Injection: A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][4] Another option is a suspension in a carboxymethyl cellulose sodium (CMC-Na) solution.[1]

  • For Oral Administration: A homogeneous suspension in CMC-Na is a suitable option.[1] A solution in a mixture of DMSO and corn oil has also been validated.[1]

It is recommended to prepare these formulations fresh for each use.[1][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar EquivalentNotes
DMSO100 mg/mL[1]178.39 mM[1]Use of fresh DMSO is recommended as it can be hygroscopic.[5]
Ethanol2 mg/mL[1][8]3.56 mM[1]-
WaterInsoluble[1][2]-Less than 1 mg/mL is considered slightly soluble or insoluble.[1]
10% DMSO in Saline with Co-solvents≥ 2.5 mg/mL[4]4.46 mM[4]Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
10% DMSO in Corn Oil≥ 2.5 mg/mL[4]4.46 mM[4]-

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 560.55 g/mol ).[5][6] For example, for 1 mL of a 10 mM stock solution, you will need 5.61 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6][7]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[3][4] Solutions in DMSO are stable for up to 3 months at -20°C.[3]

Preparation of this compound Working Solution for in vitro Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium

Procedure:

  • Thaw a vial of the this compound stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%).

  • Use the freshly prepared working solution for your experiments.

Visual Diagrams

LDC1267_Solubility_Troubleshooting start Start: Need to prepare This compound solution insoluble Issue: this compound is insoluble in aqueous buffer start->insoluble prepare_stock Action: Prepare a high-concentration stock solution in DMSO insoluble->prepare_stock Yes dissolved Is the stock solution clear? prepare_stock->dissolved heat_sonicate Action: Warm at 37°C and/or sonicate dissolved->heat_sonicate No dilute Action: Serially dilute stock solution into aqueous medium dissolved->dilute Yes heat_sonicate->dissolved final_conc Check: Final DMSO concentration <0.5% dilute->final_conc ready Solution is ready for in vitro experiment final_conc->ready Yes in_vivo Need solution for in vivo experiment? ready->in_vivo in_vivo->ready No, for in vitro formulation Action: Prepare a specific in vivo formulation (e.g., with PEG300, Tween-80) in_vivo->formulation Yes in_vivo_ready Solution is ready for in vivo experiment formulation->in_vivo_ready

Caption: Troubleshooting workflow for this compound solubility issues.

TAM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 TAM TAM Receptors (Tyro3, Axl, Mer) Gas6->TAM binds & activates TAM->TAM PI3K PI3K TAM->PI3K MAPK MAPK TAM->MAPK STAT3 STAT3 TAM->STAT3 Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Survival, Migration) Akt->CellResponse ERK ERK MAPK->ERK ERK->CellResponse STAT3->CellResponse This compound This compound This compound->TAM inhibits

Caption: Simplified TAM kinase signaling pathway and the inhibitory action of this compound.

Mechanism of Action

This compound is a highly selective and potent inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[3][4][5] It functions as a "type II" kinase inhibitor, meaning it binds to the inactive conformation of the kinase, occupying both the ATP-binding site and an adjacent hydrophobic pocket.[9][10] The IC50 values for this compound are <5 nM for Mer, 8 nM for Tyro3, and 29 nM for Axl.[1][5] By inhibiting these kinases, this compound can modulate downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.[11][12] This inhibitory action has been shown to enhance the anti-metastatic activity of natural killer (NK) cells.[6][7][10]

References

Technical Support Center: LDC1267 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using LDC1267 in DMSO for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound has a high solubility in DMSO. Different suppliers report slightly different values, but it is generally in the range of 50 mg/mL to 100 mg/mL.[1][2] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[2][3]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, you will need to weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO to achieve the target concentration. It is recommended to vortex the solution and, if necessary, use gentle warming (e.g., 37°C for 10 minutes) or sonication to ensure the compound is fully dissolved.[3][4][5]

Q3: How should I store the this compound DMSO stock solution?

A3: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[3]

Q4: My this compound is not fully dissolving in DMSO. What should I do?

A4: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Check DMSO Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can lower the solubility of compounds.[2][3]

  • Gentle Heating: Warm the solution in a 37°C water bath for 10-15 minutes.[4][5]

  • Sonication: Use an ultrasonic bath to aid dissolution.[2][3][4]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.[3]

  • Check Concentration: You may be trying to dissolve the compound above its solubility limit. Re-check your calculations.

Q5: I observed a precipitate in my DMSO stock solution after taking it out of the freezer. What should I do?

A5: Precipitation can occur after freeze-thaw cycles. Before use, bring the vial to room temperature and visually inspect for any precipitate. If present, warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved.[3]

Q6: How do I dilute my this compound DMSO stock for use in aqueous cell culture media?

A6: When diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium, the compound can sometimes precipitate. To avoid this, it is recommended to perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[7] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Data Summary Tables

This compound Solubility
SolventSolubilityMolar Concentration
DMSO100 mg/mL[1][8]178.39 mM[1][8]
DMSO50 mg/mL[2]89.20 mM[2]
DMSO>25 mg/ml[6]>44.60 mM
DMSO>10 mM[4][5]>10 mM[4][5]
Ethanol2 mg/mL[1][8]3.56 mM[1][8]
WaterInsoluble[1][8]Insoluble[1][8]
This compound IC₅₀ Values
TargetIC₅₀
Axl<5 nM[1][2]
Tyro38 nM[1][2]
Mer29 nM[1][2]
Stock Solution Preparation Volumes
Desired ConcentrationMass of this compound (MW: 560.55 g/mol )
1 mg
1 mM 1.7840 mL
5 mM 0.3568 mL
10 mM 0.1784 mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Adding Solvent: Using the table above, add the calculated volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration (e.g., 0.1784 mL for 1 mg).

  • Dissolving: Vortex the solution for 1-2 minutes.

  • Troubleshooting Dissolution (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes, then vortex again. Alternatively, sonicate the tube for 10-15 minutes.[3]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol for Diluting this compound for a Cell-Based Assay
  • Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Further dilute the intermediate stock solution into your pre-warmed cell culture medium to achieve the desired final working concentration. Ensure the final concentration of DMSO is below the tolerance level of your cells (typically ≤ 0.5%).[7]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.

  • Immediate Use: Add the diluted this compound and vehicle control to your cells immediately.

Visualizations

This compound Mechanism of Action: TAM Kinase Signaling Pathway

LDC1267_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 TAM_Kinases TAM Kinases (Axl, Tyro3, Mer) Gas6->TAM_Kinases Binds & Activates Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK, JAK/STAT) TAM_Kinases->Downstream_Signaling Phosphorylates Cell_Survival Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Survival Promotes This compound This compound This compound->TAM_Kinases Inhibits

Caption: this compound inhibits TAM kinase signaling.

Experimental Workflow for this compound Dissolution and Use

LDC1267_Experimental_Workflow Start Start Weigh_Compound 1. Weigh this compound Powder Start->Weigh_Compound Add_DMSO 2. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve 3. Vortex / Sonicate / Warm to 37°C Add_DMSO->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Store_Stock 4. Aliquot and Store at -20°C / -80°C Check_Solubility->Store_Stock Yes Dilute_for_Assay 5. Dilute in Culture Medium Store_Stock->Dilute_for_Assay Add_to_Cells 6. Add to Cells Dilute_for_Assay->Add_to_Cells End End Add_to_Cells->End

Caption: Workflow for preparing this compound for experiments.

References

LDC1267 Technical Support Center: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of the TAM kinase inhibitor, LDC1267. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid powder or in a suitable solvent at low temperatures. As a powder, it is stable for up to 3 years at -20°C and for 2 years at 4°C.[1] When dissolved in a solvent such as DMSO, the stock solution is stable for up to 2 years at -80°C and for 1 year at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO at concentrations greater than 10 mM.[2][3] To prepare a stock solution, it is advisable to warm the vial to 37°C for 10 minutes and use sonication to ensure complete dissolution.[2][3] Due to the hygroscopic nature of DMSO, which can impact solubility, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[4]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is insoluble in water.[4][5] For experiments in aqueous media, it is necessary to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer. Be aware that precipitation may occur if the final concentration exceeds the aqueous solubility of the compound.

Q4: What precautions should I take to prevent degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to prepare fresh working solutions for each experiment.[1] If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Protect the compound and its solutions from excessive light and heat. For in vivo experiments, it is best to prepare the formulation on the day of use.[1]

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: While specific incompatibility data is limited, it is good practice to avoid strong oxidizing agents and extreme pH conditions, as these can promote the degradation of organic molecules. When preparing formulations for in vivo studies, ensure all co-solvents (e.g., PEG300, Tween-80, corn oil) are of high purity and compatible with your experimental model.[4][5]

This compound Storage Conditions and Stability Data

FormStorage TemperatureDurationCitations
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C2 years[1]
-20°C1 year[1]
-20°CUp to 3 months[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer The aqueous solubility of this compound has been exceeded.- Lower the final concentration of this compound in your assay. - Add a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer. - Incorporate a co-solvent like ethanol or PEG into your aqueous medium.
Inconsistent experimental results Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Perform a stability check of this compound in your specific assay buffer.
Inaccurate concentration of the stock solution due to incomplete dissolution.- When preparing the stock solution, warm the vial and use sonication to ensure the compound is fully dissolved. - Visually inspect the solution for any undissolved particles before use.
Loss of compound activity over time The compound is degrading under experimental conditions (e.g., elevated temperature, light exposure).- Minimize the exposure of the compound and its solutions to light and heat. - If possible, reduce the incubation time of your experiment. - Store stock solutions at the recommended temperature when not in use.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.61 mg of this compound (Molecular Weight: 560.55 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C for a short period can also aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Protocol for a Stability-Indicating HPLC Method (Hypothetical)

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. This method would require validation according to ICH guidelines.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, this compound would be subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 80°C for 48 hours

  • Photodegradation: Exposure to UV light (254 nm) and visible light for 7 days

The resulting samples would be analyzed by the HPLC method to ensure that any degradation products are well-resolved from the parent this compound peak.

Visualizations

LDC1267_Storage_Workflow This compound Handling and Storage Workflow cluster_solid Solid this compound cluster_solution This compound Solution receive Receive this compound Powder store_solid Store at -20°C (3 years) or 4°C (2 years) receive->store_solid weigh Weigh for Stock Solution store_solid->weigh prepare_stock Prepare Stock in Anhydrous DMSO weigh->prepare_stock Dissolve aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_stock Store at -80°C (2 years) or -20°C (1 year) aliquot->store_stock prepare_working Prepare Fresh Working Solution for Experiment store_stock->prepare_working experiment Experimental Use prepare_working->experiment Use Immediately

Caption: Workflow for proper handling and storage of this compound.

TAM_Signaling_Pathway Simplified TAM (Tyro3, Axl, Mer) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane ligand Gas6 / Protein S TAM TAM Receptors (Tyro3, Axl, Mer) ligand->TAM Binds & Activates pi3k PI3K TAM->pi3k Recruits & Activates erk ERK TAM->erk stat STAT TAM->stat plc PLCγ TAM->plc akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival erk->survival inflammation Inhibition of Inflammation stat->inflammation migration Cell Migration plc->migration

Caption: Overview of the TAM receptor signaling cascade.

References

Technical Support Center: Troubleshooting LDC1267 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LDC1267, a potent and selective inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the TAM kinases: Tyro3, Axl, and Mer.[1][2] By binding to the ATP pocket of these kinases, this compound blocks their phosphorylation and subsequent downstream signaling. This inhibition can lead to various cellular effects, including the enhancement of anti-tumor immune responses by modulating the activity of natural killer (NK) cells.[3]

Q2: How does inhibition of TAM kinases by this compound enhance anti-tumor activity?

A2: TAM kinases are known to play a role in suppressing the activity of NK cells, a type of cytotoxic lymphocyte that can recognize and kill cancer cells. By inhibiting TAM kinases, this compound can unleash the anti-metastatic activity of NK cells, leading to a reduction in tumor metastases.[1][3]

Q3: What are the recommended formulations for this compound for in vivo use?

A3: this compound has poor aqueous solubility, requiring a specific vehicle for in vivo administration. Commonly used formulations are detailed in the experimental protocols section below. These typically involve a combination of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil.[2][4]

Q4: What are the signs of toxicity I should monitor for in my animal models?

A4: General signs of toxicity in mice treated with small molecule inhibitors include weight loss, ruffled fur, lethargy, hunched posture, and reduced mobility. It is crucial to establish a baseline for these parameters before starting the experiment and to monitor the animals daily. In studies with this compound, no serious cytotoxicity has been reported at efficacious doses.[1][2]

Troubleshooting Guide

Problem 1: this compound is precipitating out of the formulation.
  • Question: I'm having trouble keeping this compound in solution for my in vivo experiment. What can I do?

  • Answer:

    • Ensure Proper Dissolution: this compound is poorly soluble in water.[2] It is critical to first dissolve the compound completely in an organic solvent like DMSO before adding aqueous components. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.

    • Use Fresh Solvents: Ensure that your DMSO is anhydrous, as absorbed water can reduce its solvating power.

    • Prepare Fresh Formulations: It is highly recommended to prepare the this compound formulation fresh before each administration to minimize the risk of precipitation.

    • Consider Alternative Formulations: If precipitation persists, you may need to adjust the vehicle composition. Refer to the detailed experimental protocols for validated formulations.

Problem 2: I am not observing the expected anti-tumor efficacy.
  • Question: My in vivo experiment with this compound is not showing a significant effect on tumor growth or metastasis. What are the possible reasons?

  • Answer:

    • Suboptimal Formulation or Administration: Incomplete dissolution or precipitation of this compound can lead to a lower effective dose being administered. Ensure your formulation is homogenous and administered correctly.

    • Inadequate Dosing or Schedule: The dosage and frequency of administration are critical for maintaining therapeutic concentrations of the inhibitor. Review the published literature for effective dosing regimens in your specific cancer model. A common starting point is 20 mg/kg administered intraperitoneally (i.p.) daily.[1][4]

    • Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between different mouse strains. While specific pharmacokinetic data for this compound is not widely published, closely related TAM kinase inhibitors have shown variable oral bioavailability and half-lives in mice.[5] Consider performing a pilot pharmacokinetic study to determine the optimal dosing strategy for your model.

    • Tumor Model Resistance: The tumor model you are using may not be sensitive to TAM kinase inhibition. The anti-tumor effect of this compound is often dependent on the presence and activity of NK cells.[3] Ensure your tumor model has an intact immune system and that NK cells are not depleted.

    • Off-Target Effects: While this compound is highly selective for TAM kinases, it does have some activity against other kinases at higher concentrations.[2] It is important to rule out the possibility that off-target effects are confounding your results. Consider including control groups treated with a structurally unrelated TAM kinase inhibitor.

Problem 3: I am observing unexpected toxicity in my animals.
  • Question: My mice are showing signs of toxicity that were not expected based on the literature. What should I do?

  • Answer:

    • Vehicle Toxicity: The vehicle itself can cause toxicity, especially at high concentrations or with repeated administration. Run a control group of animals treated with the vehicle alone to assess its tolerability. Solvents like DMSO and detergents like Tween 80 can have behavioral and physiological effects at higher concentrations.

    • Dose-Limiting Toxicity: You may be administering a dose that is too high for your specific animal model or strain. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your experimental setup.

    • On-Target Toxicity: While this compound is generally well-tolerated, inhibition of TAM kinases could potentially have on-target toxicities in certain contexts. A thorough literature search on the physiological roles of TAM kinases may provide insights into potential on-target adverse effects.

    • Off-Target Toxicity: As with any small molecule inhibitor, off-target effects could contribute to unexpected toxicity. If you suspect off-target toxicity, consider using a lower dose of this compound in combination with another therapeutic agent to achieve the desired efficacy with reduced side effects.

Data Presentation

In Vitro Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (nM)
Mer<5
Tyro38
Axl29
Met>1000
Aurora B>1000
Lck>1000
Src>1000
CDK8>1000

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases. Data compiled from publicly available sources.[2]

Summary of this compound In Vivo Efficacy
Cancer ModelMouse StrainDosage & RouteKey Outcomes
B16F10 MelanomaC57BL/620 mg/kg, i.p. dailyMarkedly reduced metastatic spreading of melanomas. Therapeutic benefit was abolished by NK cell depletion.[3]
4T1 Breast CancerBALB/c20 mg/kg, i.p. dailySignificantly reduced the number and size of liver micro-metastases.[3]
4T1 Breast CancerBALB/c100 mg/kg, oral gavageSignificantly reduced 4T1 liver micro-metastases.[3]

Table 2: Summary of published in vivo efficacy data for this compound in various cancer models.

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 in the final formulation.

  • Add Tween 80 to the mixture. A typical final concentration is 5%.

  • Add sterile saline to reach the final desired volume. The final solvent composition will be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Vortex the solution thoroughly until it is a clear and homogenous solution.

  • Prepare the formulation fresh before each administration.

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add corn oil to the tube to achieve the desired final concentration. A common formulation is 10% DMSO and 90% corn oil.

  • Vortex the mixture vigorously to create a uniform suspension.

  • Administer the suspension via oral gavage using an appropriate gauge needle.

Visualizations

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 (Ligand) TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binds and Activates PI3K PI3K TAM->PI3K Phosphorylates STAT STAT TAM->STAT Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation SOCS SOCS STAT->SOCS Induces Expression ImmuneSuppression Immune Suppression (e.g., of NK cells) SOCS->ImmuneSuppression This compound This compound This compound->TAM Inhibits InVivo_Workflow start Start: Hypothesis protocol Develop In Vivo Protocol (Animal model, dosing, endpoints) start->protocol formulation Prepare this compound Formulation protocol->formulation treatment Administer this compound and Vehicle Control to Mice formulation->treatment monitoring Monitor Animal Health and Tumor Growth treatment->monitoring data_collection Collect Endpoint Data (Tumor size, metastasis, immune cell analysis) monitoring->data_collection analysis Data Analysis and Interpretation data_collection->analysis conclusion Conclusion and Next Steps analysis->conclusion

References

Technical Support Center: Mitigating LDC1267 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the TAM kinase inhibitor, LDC1267, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective, ATP-competitive, type II inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[1][2] By inhibiting these kinases, this compound can modulate the innate immune system, in particular by enhancing the anti-metastatic activity of natural killer (NK) cells.[1][3]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: In vivo studies have reported that this compound can be used to reject tumor metastases without serious cytotoxicity.[2][4] However, it has been observed to moderately affect the proliferation of some cancer cell lines at concentrations greater than 5 µM.[2][4] Primary cells can be more sensitive than immortalized cell lines, so cytotoxicity, while not a primary characteristic of the compound, may be observed under certain experimental conditions.

Q3: What are the initial signs of this compound-induced cytotoxicity in my primary cell culture?

A3: Visual indicators of cytotoxicity can include:

  • Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.

  • Reduced Adherence: A noticeable increase in floating cells for adherent primary cultures.

  • Decreased Cell Density: A significant reduction in the number of viable cells compared to vehicle-treated controls.

  • Increased Cell Debris: An accumulation of floating debris from dead and dying cells.

Q4: What is the recommended solvent for this compound and how should it be stored?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 25 mg/mL.[1] As a solid, it is stable for up to 2 years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[1] To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.

Troubleshooting Guide: High Cytotoxicity Observed in Primary Cells

If you are observing unexpected levels of cell death in your primary cell cultures upon treatment with this compound, consult the following troubleshooting guide.

Problem 1: Excessive Cell Death Even at Low Concentrations
  • Possible Cause: Solvent Toxicity

    • Explanation: The solvent used to dissolve this compound, typically DMSO, can be toxic to sensitive primary cells, even at low concentrations.

    • Solution:

      • Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used in your experimental conditions.

      • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium. If higher concentrations are necessary, a dose-response curve for DMSO toxicity on your specific primary cells should be performed.

  • Possible Cause: High Sensitivity of Primary Cells

    • Explanation: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The effective, non-toxic concentration range for your specific primary cell type may be narrower.

    • Solution:

      • Perform a Dose-Response Titration: Conduct a comprehensive dose-response experiment starting from a very low concentration range (e.g., nanomolar) to determine the optimal, non-toxic working concentration for your cells.

      • Optimize Exposure Time: Reduce the duration of exposure to this compound. A time-course experiment can help identify the shortest incubation time that yields the desired biological effect with minimal cytotoxicity.

Problem 2: Cytotoxicity Observed at Higher Concentrations
  • Possible Cause: Off-Target Effects

    • Explanation: While this compound is highly selective for TAM kinases, at higher concentrations, the risk of off-target effects on other kinases or cellular pathways increases, which can lead to cytotoxicity.[2]

    • Solution:

      • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that achieves the desired on-target effect.

      • Consult Kinase Selectivity Data: Be aware of the known off-target profile of this compound (e.g., Met, Aurora B, Lck, Src at higher concentrations) and consider if inhibition of these kinases could be contributing to the observed cytotoxicity in your cell type.[2]

Problem 3: Inconsistent Results Between Experiments
  • Possible Cause: Inhibitor Instability or Degradation

    • Explanation: Improper storage or handling of this compound can lead to its degradation, resulting in inconsistent activity and potentially cytotoxic breakdown products.

    • Solution:

      • Proper Storage: Ensure this compound solid and stock solutions are stored at the recommended temperatures.[1]

      • Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock.

  • Possible Cause: Variability in Primary Cell Health

    • Explanation: The health, passage number, and plating density of primary cells can significantly impact their sensitivity to small molecule inhibitors.

    • Solution:

      • Consistent Cell Culture Practices: Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting an experiment.

      • Standardize Seeding Density: Use a consistent cell seeding density for all experiments to ensure reproducibility.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and experimental conditions for this compound based on available data.

Table 1: Inhibitory Potency of this compound against Target Kinases

Target KinaseIC50 (nM)
Mer<5
Tyro38
Axl29

Data sourced from Selleck Chemicals and Focus Biomolecules.[1][5]

Table 2: this compound Concentrations Used in In Vitro Studies

Cell Type(s)Concentration RangeDurationObservation
93 cancer cell lines and 2 primary cell lines~30 µM72 hoursModerately affected proliferation in 11 of 95 cell lines with IC50 > 5µM.
NKG2D-activated NK cellsNot specifiedNot specifiedAbolished the inhibitory effects of Gas6 stimulation.

Data compiled from APExBIO and Selleck Chemicals product datasheets.[2][5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
  • Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/recover for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle (DMSO) control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle controls to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value (the concentration at which cell viability is reduced by 50%).

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Culture primary cells in a 6-well plate and treat with this compound at various concentrations (including a cytotoxic concentration) and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

LDC1267_Signaling_Pathway cluster_membrane Cell Membrane TAM_receptors TAM Kinases (Tyro3, Axl, Mer) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TAM_receptors->Downstream_Signaling Activates Immune_Suppression Immune Suppression (e.g., NK Cell Inhibition) TAM_receptors->Immune_Suppression Promotes This compound This compound This compound->TAM_receptors Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival

Caption: this compound inhibits TAM kinases, blocking downstream pro-survival and immune-suppressive signaling.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Solvent Is Vehicle Control (e.g., DMSO) Toxic? Start->Check_Solvent Optimize_Solvent Reduce Final DMSO Concentration (<0.1%) Check_Solvent->Optimize_Solvent Yes Dose_Response Perform Dose-Response Curve (Low Conc. Start) Check_Solvent->Dose_Response No Optimize_Solvent->Dose_Response Time_Course Optimize Exposure Time Dose_Response->Time_Course Check_Off_Target Is Concentration Above Known IC50 for Off-Targets? Time_Course->Check_Off_Target Use_Lowest_Effective_Conc Use Lowest Effective Concentration Check_Off_Target->Use_Lowest_Effective_Conc Yes Review_Protocols Review Cell Handling & Inhibitor Prep Protocols Check_Off_Target->Review_Protocols No Use_Lowest_Effective_Conc->Review_Protocols

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity in primary cells.

References

Technical Support Center: LDC1267 Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formulation and administration of LDC1267 via oral gavage in mice. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of this compound in mice?

A1: this compound is a hydrophobic compound with low aqueous solubility. Therefore, it requires a specific vehicle for effective oral administration. Several formulations can be used, with the choice often depending on the required dose and experimental design. Common vehicles include:

  • CMC-Na (Sodium Carboxymethyl Cellulose) suspension: A 0.5% CMC-Na solution in saline or water can be used to create a homogenous suspension.[1][2]

  • DMSO/PEG300/Tween-80/Saline mixture: A common formulation is a clear solution or suspension consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For animals that may be sensitive to DMSO, the concentration can be reduced.

  • DMSO/Corn Oil mixture: A clear solution can be prepared using 5% DMSO in 95% corn oil.[2]

  • DMSO/SBE-β-CD in Saline: A suspended solution can be made with 10% DMSO in a 90% solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline. This may require ultrasonication to achieve a uniform suspension.[3]

Q2: What is a typical oral gavage dose for this compound in mice?

A2: A previously published study by Paolino et al. (2014) utilized a daily oral gavage dose of 100 mg/kg in mice for studying metastasis. However, the optimal dose will depend on the specific mouse model and the therapeutic goals of the study. It is always recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application.

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to one year.[3][4] It is recommended to prepare fresh working solutions for oral gavage on the day of use to ensure stability and prevent precipitation.[3]

Q4: My this compound formulation appears cloudy or has precipitated. Can I still use it?

A4: It is not recommended to use a formulation that is not a homogenous solution or a fine, uniform suspension. Clumps or large particles can lead to inaccurate dosing and may clog the gavage needle. If you observe precipitation, refer to the troubleshooting guide below for potential solutions.

Q5: What are the known targets of this compound?

A5: this compound is a highly selective inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[4][5][6] It has significantly lower activity against other kinases.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to dissolve. This compound is hydrophobic and has low solubility in aqueous solutions.Initially dissolve this compound in a small amount of an appropriate organic solvent like DMSO before adding the aqueous vehicle components.[1][3] Gentle warming to 37°C and/or brief sonication can aid in dissolution.[7]
The formulation precipitates after preparation or during storage. The compound may be coming out of solution due to temperature changes or instability in the chosen vehicle over time.Prepare fresh formulations for oral gavage immediately before use.[3] If using a suspension, ensure it is thoroughly mixed before each administration. Consider using a vehicle with better solubilizing properties, such as one containing PEG300 or SBE-β-CD.[3]
The gavage needle becomes clogged during administration. The formulation may not be a true solution or a fine enough suspension.Ensure the compound is fully dissolved or that the suspension is homogenous and free of large particles. Using a water bath sonicator can help create a finer suspension. If the issue persists, consider using a gavage needle with a slightly larger gauge.
The mouse shows signs of distress during or after gavage (e.g., coughing, difficulty breathing). The gavage needle may have been inserted into the trachea, or the administration was too rapid, causing regurgitation and aspiration.Immediately stop the procedure if the animal shows any signs of distress. Ensure proper restraint and technique to straighten the esophagus during needle insertion. Administer the formulation slowly to allow the mouse to swallow.[8] If you suspect aspiration, monitor the animal closely and consult with a veterinarian.
Inconsistent experimental results between animals. This could be due to inaccurate dosing from a non-homogenous formulation or variability in the gavage procedure.Ensure the formulation is consistently and thoroughly mixed before drawing up each dose. Standardize the gavage technique among all personnel involved in the experiment. For suspensions, continuous gentle agitation during dosing of a cohort can help maintain uniformity.
Mouse loses weight or shows other signs of toxicity. The dose of this compound or a component of the vehicle (e.g., high concentration of DMSO) may be causing adverse effects.Conduct a tolerability study with different doses of this compound and the vehicle alone. If using a vehicle with DMSO, consider reducing the percentage or switching to a different formulation if toxicity is suspected.[9]

Quantitative Data Summary

Table 1: this compound In Vitro Inhibitory Activity (IC50)

TargetIC50 (nM)Reference
Tyro38[5][6]
Axl<5[5][6]
Mer29[5][6]

Table 2: Example Formulations for this compound Oral Gavage in Mice

Formulation ComponentsConcentrationResulting Solution TypeReference
0.5% CMC-Na in Saline≥5 mg/mLHomogeneous Suspension[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥2.5 mg/mLClear Solution/Suspension[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended Solution[3]
10% DMSO, 90% Corn Oil≥2.5 mg/mLClear Solution[3]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% CMC-Na for Oral Gavage
  • Prepare the Vehicle:

    • Weigh out the required amount of sodium carboxymethyl cellulose (CMC-Na) to make a 0.5% (w/v) solution in sterile saline or water.

    • Slowly add the CMC-Na to the saline/water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved. This may take some time.

  • Prepare the this compound Suspension:

    • Weigh the desired amount of this compound powder.

    • Add the this compound powder to the 0.5% CMC-Na vehicle.

    • Mix thoroughly using a vortex mixer or sonicator until a homogeneous suspension is achieved.[1][2]

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration.

    • Administer the desired dose to the mouse via oral gavage using an appropriately sized feeding needle.

Protocol 2: Preparation of this compound in DMSO/PEG300/Tween-80/Saline for Oral Gavage
  • Prepare the this compound Stock Solution:

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[3]

  • Prepare the Final Formulation (example for a 2.5 mg/mL final concentration):

    • For a 1 mL final volume, take 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[3]

  • Administration:

    • Use the freshly prepared formulation for oral gavage.

Signaling Pathway Diagram

This compound is a potent inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The binding of their ligand, Gas6 (Growth arrest-specific 6), to these receptors leads to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[10][11][12][13] this compound blocks these signaling events by inhibiting the kinase activity of the TAM receptors.

LDC1267_TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 TAM_Receptors TAM Receptors (Tyro3, Axl, Mer) Gas6->TAM_Receptors Binds and Activates PI3K PI3K TAM_Receptors->PI3K MAPK_ERK MAPK/ERK Pathway TAM_Receptors->MAPK_ERK Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation, Survival, Migration Akt->Proliferation_Survival MAPK_ERK->Proliferation_Survival This compound This compound This compound->TAM_Receptors Inhibits

Caption: this compound inhibits TAM receptor signaling pathways.

References

Technical Support Center: LDC1267 In Vitro Activity & Serum Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of LDC1267, a potent and selective TAM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective, cell-permeable, ATP-non-competitive "type II" inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[1] It exhibits potent inhibitory activity with IC50 values of less than 5 nM for Mer, 8 nM for Tyro3, and 29 nM for Axl.[2][3][4] this compound functions by binding to both the ATP-binding pocket and an adjacent hydrophobic region of the kinase domain.[1] Its primary mechanism of action in a therapeutic context involves the modulation of the immune system, specifically by enhancing the anti-metastatic activity of natural killer (NK) cells.[1][5]

Q2: My IC50 value for this compound is significantly higher than what is reported in the literature. Could the presence of serum in my cell culture medium be a contributing factor?

A2: Yes, the presence of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent potency of small molecule inhibitors like this compound. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules. This protein binding reduces the free concentration of the inhibitor available to interact with its target kinase, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.[6]

Q3: How does serum activate signaling pathways that might interfere with this compound activity?

A3: Serum is a complex mixture containing various growth factors and cytokines that can activate multiple intracellular signaling pathways.[7][8] For instance, serum can activate pathways like the PI3K/AKT and MAPK pathways, which are downstream of many receptor tyrosine kinases.[9] This serum-induced signaling could potentially counteract the inhibitory effects of this compound on the TAM kinases, especially in cellular proliferation or survival assays.

Q4: Are there specific assay formats that are more or less susceptible to serum interference when testing this compound?

A4: Yes. Biochemical assays, such as kinase binding assays using purified recombinant kinases, are performed in serum-free buffer systems and are therefore not subject to the confounding effects of serum protein binding or serum-induced cell signaling.[2][5] In contrast, cell-based assays that measure endpoints like cell proliferation, viability, or downstream signaling modulation in the presence of serum are more likely to be affected.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values for this compound in cell-based assays.
Possible Cause Troubleshooting Step
Serum Protein Binding Reduce the serum concentration in your cell culture medium during the this compound treatment period. If possible, conduct the experiment in serum-free medium. Note that cell health may be impacted by prolonged serum starvation, so a shorter treatment duration is advisable. Compare the IC50 values obtained under different serum concentrations (e.g., 10%, 5%, 1%, and 0%).
Serum-Induced Signaling Prior to this compound treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce baseline signaling activity. This can help to isolate the specific effects of this compound on the target pathway.
Compound Stability/Solubility Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions in an appropriate solvent like DMSO.[2][3] Visually inspect for any precipitation when diluting into aqueous media.
Issue 2: Inconsistent or variable results between experimental replicates.
Possible Cause Troubleshooting Step
Variability in Serum Lots Different lots of FBS can have varying compositions of proteins and growth factors.[7] If you suspect this is an issue, test a new lot of serum or pre-screen several lots to find one that gives consistent results.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Assay Timing and Conditions Standardize all incubation times, cell seeding densities, and treatment durations across all experiments.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against its primary targets in a biochemical, serum-free assay format.

Target Kinase IC50 (nM) Assay Type
Mer<5Kinase Binding Assay[2][4]
Tyro38Kinase Binding Assay[2][3][4]
Axl29Kinase Binding Assay[2][3][4]

Note: Cellular IC50 values are often higher and can vary significantly depending on the cell line and assay conditions, including serum concentration. In some cell proliferation assays, the IC50 of this compound was reported to be greater than 5 µM.[2]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Proliferation Assay with Varying Serum Concentrations
  • Cell Seeding: Seed your cell line of interest in a 96-well plate at a predetermined optimal density in your standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight.

  • Serum Starvation (Optional): The following day, aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium (with varying serum concentrations, e.g., 10%, 5%, 1%, 0%). Also, include a vehicle control (e.g., DMSO).

  • Treatment: Add the this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each serum concentration.

Protocol 2: Kinase Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is based on a common format for assessing direct inhibitor-kinase binding.[2][5]

  • Reagents:

    • GST-tagged recombinant TAM kinase (Tyro3, Axl, or Mer)

    • Europium (Eu)-labeled anti-GST antibody

    • Fluorescently labeled kinase tracer

    • This compound serial dilutions

    • Assay buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% Brij35)[5]

  • Assay Procedure:

    • In a suitable microplate, add the kinase, Eu-anti-GST antibody, and fluorescent tracer to the assay buffer.

    • Add the this compound serial dilutions or vehicle control.

    • Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. The signal is generated by Fluorescence Resonance Energy Transfer (FRET) between the Europium-labeled antibody and the fluorescent tracer when both are bound to the kinase.

  • Data Analysis:

    • The binding of this compound will displace the tracer, leading to a decrease in the FRET signal. Plot the signal against the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., with 10% FBS) Serum_Condition Assay Medium (Varying Serum %) Cell_Culture->Serum_Condition Compound_Prep This compound Serial Dilution Treatment Treat Cells with this compound Compound_Prep->Treatment Serum_Condition->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Viability_Assay Measure Cell Viability Incubation->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for assessing the impact of serum on this compound activity.

TAM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 (Ligand) TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM_Receptor Activates Serum_GF Serum Growth Factors Other_RTK Other RTKs Serum_GF->Other_RTK Activates PI3K PI3K TAM_Receptor->PI3K MAPK MAPK Pathway TAM_Receptor->MAPK Other_RTK->PI3K Other_RTK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation This compound This compound This compound->TAM_Receptor Inhibits

Caption: Simplified TAM kinase signaling and potential serum interference.

Troubleshooting_Flowchart Start High this compound IC50 in Cell-Based Assay Check_Serum Is the assay performed in the presence of serum? Start->Check_Serum Yes_Serum Yes Check_Serum->Yes_Serum No_Serum No Check_Serum->No_Serum Reduce_Serum Reduce or remove serum and re-evaluate IC50 Yes_Serum->Reduce_Serum Check_Other Investigate other factors: - Compound stability - Cell health - Assay protocol No_Serum->Check_Other Compare_IC50 Does IC50 decrease in low/no serum? Reduce_Serum->Compare_IC50 Conclusion_Other Conclusion: Other factors are likely responsible for the high IC50. Check_Other->Conclusion_Other Yes_Decrease Yes Compare_IC50->Yes_Decrease No_Decrease No Compare_IC50->No_Decrease Conclusion_Serum Conclusion: Serum protein binding or serum-induced signaling likely caused the high IC50. Yes_Decrease->Conclusion_Serum No_Decrease->Check_Other

Caption: Troubleshooting logic for high this compound IC50 values.

References

Validation & Comparative

Validating the On-Target Effects of LDC1267: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

LDC1267 is a potent and highly selective small molecule inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1][2][3] These kinases are crucial regulators of the innate immune response and are implicated in cancer progression and metastasis.[4] For researchers utilizing this compound, rigorous validation of its on-target effects is paramount to ensure that observed biological outcomes are directly attributable to the inhibition of TAM kinases.

This guide provides an objective comparison of methods used to validate this compound's on-target activity, supported by experimental data and detailed protocols. It also compares this compound with alternative TAM kinase inhibitors available to the research community.

General Workflow for Target Validation

The validation of a targeted inhibitor like this compound typically follows a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement in a physiological context, and culminating in phenotypic assays to measure the biological consequences of inhibition.

cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Phenotypic Validation Biochem_Assay Biochemical Assays (e.g., HTRF, Kinase Glo) Selectivity_Screen Broad Kinase Screen (e.g., KINOMEscan) Biochem_Assay->Selectivity_Screen Determine IC50 & Ki CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Phospho_Assay Target Phosphorylation Assay (e.g., Western Blot, ELISA) Selectivity_Screen->Phospho_Assay CETSA->Phospho_Assay Confirm Target Binding Cell_Assay Cell-Based Phenotypic Assays (e.g., Proliferation, Migration) CETSA->Cell_Assay Phospho_Assay->Cell_Assay In_Vivo In Vivo Models (e.g., Xenograft, Syngeneic) Cell_Assay->In_Vivo Measure Biological Effect Cell_Assay->In_Vivo

Caption: General workflow for validating the on-target effects of a kinase inhibitor.

Biochemical Validation: Potency and Selectivity

The initial step in validating this compound is to determine its inhibitory activity against the intended TAM kinase targets and a broad panel of other kinases to establish its selectivity.

Data Presentation: this compound Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against TAM kinases and other selected kinases. Lower values indicate higher potency.

Kinase TargetIC50 (nM)Assay TypeReference
Mer <5HTRF[1][4]
Tyro3 8HTRF[1][3][5]
Axl 29HTRF[1][2][5]
Met35Unknown[6]
Aurora B36Unknown[6]
Lck51Unknown[6]
Src338Unknown[6]

Data compiled from multiple sources indicating high potency and selectivity for TAM kinases.

A broad kinase screen of 456 kinases revealed that at a concentration of 1 µM, this compound inhibited only 39 kinases to less than 10% of their remaining activity, demonstrating its high selectivity.[7]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the binding and displacement of a fluorescent tracer to a kinase, allowing for the determination of inhibitor IC50 values.[7][8]

  • Reagents & Setup :

    • Kinase: GST-tagged Tyro3, Axl, or Mer.

    • Tracer: Alexa Fluor 647-labeled kinase tracer.

    • Antibody: Europium (Eu)-labeled anti-GST antibody.

    • Assay Buffer: 20 mM HEPES pH 8.0, 1 mM DTT, 10 mM MgCl2, 0.01% Brij35.

    • Compound: this compound serially diluted (e.g., from 5 nM to 10 µM).

  • Procedure :

    • Mix the kinase of interest (5 nM final concentration), fluorescent tracer (15 nM final concentration), and Eu-anti-GST antibody (2 nM final concentration) with the various dilutions of this compound.

    • Incubate the mixture for 1 hour at room temperature.

    • When the tracer and antibody are both bound to the GST-tagged kinase, a Fluorescence Resonance Energy Transfer (FRET) signal is generated.

    • This compound competes with the tracer for binding to the kinase, leading to a loss of the FRET signal.

  • Data Analysis :

    • Quantify the FRET signal using an appropriate plate reader (e.g., EnVision Multilabel Reader).

    • Plot the FRET signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement: Confirming Interaction in Live Cells

While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10]

CETSA Workflow

CETSA is based on the principle that when a ligand (like this compound) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10][11]

A Treat cells with Vehicle or this compound B Heat cell lysates to various temperatures A->B C Centrifuge to separate soluble vs. aggregated proteins B->C D Collect supernatant (soluble fraction) C->D E Analyze soluble protein levels (e.g., Western Blot, MS) D->E F Result: Increased protein in this compound-treated samples at higher temperatures E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: General CETSA

This protocol provides a general framework for performing CETSA to validate this compound target engagement.[9][11]

  • Cell Treatment :

    • Culture cells of interest to approximately 80-90% confluency.

    • Treat the cells with either a vehicle control (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1 hour).

  • Heating :

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Separation :

    • Cool the samples to room temperature.

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis :

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein (e.g., Axl, Mer, or Tyro3) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Interpretation :

    • A positive result is indicated by a higher amount of the target protein remaining soluble at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples. This demonstrates that this compound binding has stabilized the protein.

Phenotypic Validation: Linking Target to Function

The ultimate validation comes from demonstrating that this compound elicits a biological response consistent with the known function of its targets. This compound has been shown to enhance the anti-metastatic activity of natural killer (NK) cells by inhibiting the TAM/Cbl-b pathway.[6][7]

TAM/Cbl-b Signaling Pathway in NK Cells

The ligand Gas6 activates TAM receptors on NK cells, leading to the recruitment of the E3 ligase Cbl-b, which suppresses NK cell activation. This compound blocks this inhibitory signal, thereby "unleashing" the cytotoxic potential of NK cells.[7]

cluster_0 NK Cell Gas6 Gas6 (Ligand) TAM TAM Receptor (Axl, Mer, or Tyro3) Gas6->TAM Activates Cblb Cbl-b (E3 Ligase) TAM->Cblb Recruits & Activates Cblb->Inhibition Activation NK Cell Activation & Cytotoxicity Inhibition->Activation This compound This compound This compound->TAM Inhibits

Caption: this compound blocks the inhibitory Gas6/TAM/Cbl-b signaling pathway in NK cells.

Data Presentation: In Vivo Efficacy of this compound

The on-target effect of this compound has been validated in preclinical cancer models, where its anti-metastatic activity was shown to be dependent on NK cells.

Animal ModelDosage & AdministrationKey ResultReference
B16F10 Melanoma (C57BL/6J mice)20 mg/kg, intraperitoneal injection, every 12 hours for 14 daysMarkedly reduced metastatic spreading[2][7]
4T1 Breast Cancer (Balb/c mice)20 mg/kg, daily intraperitoneal injectionSignificantly reduced the number and size of liver micro-metastases[7]
4T1 Breast Cancer (Balb/c mice)100 mg/kg, daily oral gavageSignificantly reduced liver micro-metastases[7]

Comparison with Alternative TAM Kinase Inhibitors

This compound is one of several available TAM kinase inhibitors. The choice of inhibitor may depend on the specific research question, particularly the desired selectivity profile.

Data Presentation: Selectivity of Various TAM Kinase Inhibitors (IC50 in nM)

InhibitorTyro3 (nM)Axl (nM)Mer (nM)Selectivity ProfileReference
This compound 8 29 <5 Pan-TAM [1][2][5]
DS-1205b-1.363Axl > Mer[5]
TP-0903-27-Axl-selective[5]
INCB081776>4201614Dual Axl/Mer[5][12]
UNC5293>50-100x>50-100x0.9Mer-selective[5]
UNC-2025>20x>20x0.74Dual Mer/FLT3[5]
KRCT-6jPotent>300x>300xTyro3-selective[5]
S49076-<20<20Dual Axl/Mer, also inhibits MET, FGFR[5]

This comparison highlights that while this compound is a potent pan-TAM inhibitor, other compounds offer greater selectivity for individual members of the TAM family, which may be advantageous for dissecting the specific roles of Tyro3, Axl, or Mer.

References

LDC1267: A Comparative Analysis of Selectivity Against Other TAM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of LDC1267's selectivity profile against other notable TAM (TYRO3, AXL, MER) kinase inhibitors, supported by experimental data and protocols.

Selectivity Profiles of TAM Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TAM inhibitors against the three TAM family kinases and other relevant kinases. Lower IC50 values indicate greater potency.

InhibitorTYRO3 IC50 (nM)AXL IC50 (nM)MER IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound 8[1][2]29[1][2]<5[1][2]MET, Aurora B, Lck, Src, CDK8 (lower activity)[3]
BMS-777607 4.3[4]1.1[4][5]-c-Met (3.9), Ron (1.8)[4]
Merestinib (LY2801653) 28[6][7]2[6][7]10[6][7]c-Met (Ki=2), MST1R (11), FLT3 (7), TEK (63), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7)[6][7]
Gilteritinib (ASP2215) -0.73[4]-FLT3 (0.29)[4], ALK, LTK[8]

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding its potential therapeutic window and off-target effects. Below are detailed methodologies for key experiments cited in the comparison.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay format was utilized for the characterization of this compound.[3]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled kinase tracer (acceptor) are used. When the tracer is displaced by the inhibitor, the FRET signal decreases.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij35.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in assay buffer.

    • Prepare a solution of the target kinase (e.g., GST-tagged AXL), Eu-labeled anti-GST antibody, and the Alexa Fluor 647-labeled tracer in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase/antibody/tracer mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • The ratio of the acceptor to donor fluorescence is calculated.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Phosphorylation Assay

This type of assay is used to determine an inhibitor's activity within a cellular context.

Principle: This method measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within intact cells. This is often assessed by western blotting or ELISA-based methods.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., Ba/F3 cells engineered to express a specific TAM kinase) in appropriate growth medium and allow them to adhere or reach a certain density.

    • Starve the cells of serum or growth factors if necessary to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test inhibitor for a defined period.

    • Stimulate the cells with a ligand (e.g., Gas6) to induce kinase activation and phosphorylation, if required.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target kinase or its substrate, and a loading control (e.g., total protein or a housekeeping gene product).

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Normalize the phospho-protein signal to the total protein or loading control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This platform is a competition binding assay used to determine the selectivity of an inhibitor against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.

Protocol:

  • A DNA-tagged kinase is mixed with the test compound and a ligand-functionalized solid support (beads).

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The beads are washed to remove unbound kinase.

  • The amount of kinase remaining bound to the beads is quantified using qPCR.

  • The results are reported as the percentage of the kinase that remains bound in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor.

Visualizations

TAM Signaling Pathway

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 TYRO3 TYRO3 Gas6->TYRO3 AXL AXL Gas6->AXL MER MER Gas6->MER ProteinS Protein S ProteinS->TYRO3 ProteinS->MER PI3K PI3K TYRO3->PI3K AXL->PI3K STAT STAT AXL->STAT ERK ERK AXL->ERK MER->PI3K MER->STAT AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Immune_Suppression Immune Suppression AKT->Immune_Suppression STAT->Proliferation STAT->Immune_Suppression ERK->Proliferation

Caption: Simplified TAM signaling pathway.

Experimental Workflow for Kinase Inhibitor IC50 Determination

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Reagents (Kinase, Substrate, ATP, Buffer) plate_setup Dispense Reagents and Inhibitor into Assay Plate reagent_prep->plate_setup compound_prep Prepare Serial Dilutions of Inhibitor compound_prep->plate_setup incubation Incubate at RT (e.g., 60 min) plate_setup->incubation detection Add Detection Reagents (e.g., Antibody, Substrate) incubation->detection read_plate Read Plate on Appropriate Instrument detection->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for determining kinase inhibitor IC50.

References

A Head-to-Head Comparison of Axl Inhibitors: LDC1267 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of LDC1267 and other prominent Axl inhibitors. The Axl receptor tyrosine kinase is a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.

This report details the biochemical and cellular potency of this compound alongside other key Axl inhibitors such as bemcentinib, gilteritinib, cabozantinib, and merestinib. The information is presented to facilitate an informed assessment of these compounds in the current landscape of Axl-targeted therapies.

Quantitative Comparison of Axl Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other Axl inhibitors from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentration in biochemical assays.

Table 1: Biochemical Potency of Axl Inhibitors (Cell-Free Assays)

InhibitorAxl IC50 (nM)Other Notable Kinase Targets (IC50 in nM)Selectivity Profile
This compound 29[1]Mer (<5), Tyro3 (8)[1]Highly selective TAM kinase inhibitor.
Bemcentinib (BGB324/R428)14[2]Mer (>700), Tyro3 (>1400), Abl (>1400)Highly selective for Axl over other TAM family members and other kinases.[2]
Gilteritinib (ASP2215)0.73[3]FLT3 (0.29)[3]Potent dual FLT3/Axl inhibitor.[3]
Cabozantinib (XL184)7[4]VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (4.6)[4]Multi-kinase inhibitor targeting MET, VEGFR2, AXL, and others.[4]
Merestinib (LY2801653)2[1]c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10)[1]Potent inhibitor of c-Met and other receptor tyrosine kinases, including Axl.[1]

Table 2: Cellular Potency of Axl Inhibitors - Inhibition of Axl Phosphorylation in Glioblastoma Cells

This table presents data from a study directly comparing the inhibitory effects of this compound, bemcentinib, and gilteritinib on GAS6-induced phosphorylation of Axl and its downstream effectors in LN229 glioblastoma cells.

Inhibitorp-Axl IC50 (nM)p-AKT IC50 (nM)p-ERK1/2 IC50 (nM)
This compound 262548
Bemcentinib180065251
Gilteritinib532136

Data from Zdzalik-Bielecka et al., 2022. This head-to-head comparison suggests that in this specific cellular context, this compound and gilteritinib are more potent inhibitors of Axl phosphorylation than bemcentinib.

Visualizing Key Concepts

To further elucidate the mechanisms and classifications of these inhibitors, the following diagrams are provided.

Axl_Signaling_Pathway Axl Signaling Pathway and Inhibition Points GAS6 Gas6 Axl Axl Receptor GAS6->Axl Binds and Activates PI3K PI3K Axl->PI3K ERK ERK Axl->ERK STAT3 STAT3 Axl->STAT3 Metastasis Metastasis & Invasion Axl->Metastasis DrugResistance Drug Resistance Axl->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Inhibitors Axl Inhibitors (this compound, Bemcentinib, etc.) Inhibitors->Axl Inhibit Kinase Activity

Axl Signaling Pathway and Points of Inhibition

Axl_Inhibitor_Evaluation_Workflow Preclinical Evaluation Workflow for Axl Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (e.g., ADP-Glo, HTRF) - Determine IC50/Ki - Kinase Selectivity Profiling Cellular Cellular Assays - Axl Phosphorylation (Western Blot/ELISA) - Downstream Signaling Analysis - Cell Viability/Proliferation Assays Biochemical->Cellular Lead Compound Selection PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) - Determine drug exposure - Target engagement in vivo Cellular->PKPD Candidate Selection Efficacy Xenograft/PDX Models - Assess anti-tumor efficacy - Evaluate combination therapies PKPD->Efficacy Tox Toxicology Studies - Determine safety profile Efficacy->Tox

Preclinical Evaluation Workflow for Axl Inhibitors

Axl_Inhibitor_Classification Classification of Axl Inhibitors cluster_0 TAM Family Selective cluster_1 Multi-Kinase Inhibitors AxlInhibitors Axl Kinase Inhibitors This compound This compound AxlInhibitors->this compound Bemcentinib Bemcentinib AxlInhibitors->Bemcentinib Gilteritinib Gilteritinib (Axl/FLT3) AxlInhibitors->Gilteritinib Cabozantinib Cabozantinib (Axl/MET/VEGFR2) AxlInhibitors->Cabozantinib Merestinib Merestinib (Axl/c-Met) AxlInhibitors->Merestinib

Classification of Axl Inhibitors by Selectivity

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate Axl inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant Axl kinase enzyme

  • Axl-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test inhibitors in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.

    • Add 0.5 µL of the test inhibitor dilution.

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-treated controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Axl Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block Axl autophosphorylation in a cellular context.

Materials:

  • Cancer cell line expressing Axl (e.g., A549, H1299)

  • Cell culture medium and supplements

  • Recombinant human Gas6 (ligand for Axl)

  • Test inhibitors (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours to reduce basal receptor tyrosine kinase activity.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with Gas6 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-Axl antibody to normalize for protein loading.

    • Quantify the band intensities and determine the inhibitor's effect on Axl phosphorylation. Calculate IC50 values from dose-response curves.

Conclusion

The landscape of Axl inhibitors is diverse, with compounds ranging from highly selective TAM family inhibitors like this compound and bemcentinib to multi-kinase inhibitors such as gilteritinib, cabozantinib, and merestinib. The choice of inhibitor for a particular research or therapeutic application will depend on the desired selectivity profile and the specific cellular context. The data and protocols presented in this guide provide a foundation for making informed decisions in the ongoing effort to effectively target Axl signaling in disease.

References

LDC1267: A Superior Choice for Potent and Selective Pan-TAM Inhibition in Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family in oncology and immunology, the selection of a potent and selective inhibitor is paramount. LDC1267 has emerged as a compelling pan-TAM inhibitor, demonstrating a highly favorable profile compared to other inhibitors such as BMS-777607 and S49076. This guide provides a comprehensive comparison, supported by experimental data, to underscore the advantages of choosing this compound for preclinical research.

Unparalleled Potency and Selectivity

This compound distinguishes itself through its exceptional potency against all three TAM kinases at low nanomolar concentrations. Biochemical and cellular assays have consistently demonstrated its robust inhibitory activity.

Table 1: Biochemical Potency of this compound and Other Pan-TAM Inhibitors

CompoundTyro3 IC₅₀ (nM)Axl IC₅₀ (nM)Mer IC₅₀ (nM)
This compound <5[1]8[1][2][3]29[1][2][3]
BMS-777607Data not readily availablePotent inhibitor[4]Potent inhibitor[4]
S49076Data not readily availablePotent inhibitor[5]Potent inhibitor[5]

Note: Direct comparative IC₅₀ values for BMS-777607 and S49076 against all three TAM kinases under identical assay conditions are not consistently available in the public domain. However, they are recognized as potent pan-TAM inhibitors.

Beyond its potency, the selectivity of this compound is a key differentiator. A broad kinase inhibition panel of 456 kinases revealed that at a concentration of 1µM (approximately 100 times its Axl IC₅₀), this compound inhibited less than 10% of the tested kinome, with only 39 kinases showing remaining activity below 10%[6]. This high degree of selectivity minimizes off-target effects, providing greater confidence that observed biological outcomes are a direct result of TAM kinase inhibition.

Furthermore, quantitative chemical proteomics in Hs578t cells identified Axl and Met as the highest affinity targets of this compound, with a dissociation constant (Kd) of approximately 30nM for both[6]. This cellular selectivity is crucial for translating biochemical potency into reliable in-cell and in-vivo effects.

Demonstrated In Vivo Efficacy in Metastasis Models

A significant advantage of this compound is its proven in vivo efficacy in preclinical cancer models, particularly in the context of metastasis and immune modulation.

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeAdministrationKey Findings
C57BL/6J miceB16F10 melanoma20 mg/kg, i.p., every 12 hours for 14 daysMarkedly reduced metastatic spreading.[1]
Balb/c mice4T1 breast cancer (orthotopic)Intraperitoneal or oralSignificantly reduced number and size of liver micro-metastases.[6]

These studies highlight that this compound, administered either intraperitoneally or orally, can significantly curb metastasis. Crucially, the anti-metastatic effects of this compound were shown to be dependent on Natural Killer (NK) cells[6]. This positions this compound as a valuable tool for investigating the interplay between TAM kinases and the innate immune system in controlling cancer progression.

Mechanism of Action: Unleashing NK Cell Activity

This compound's anti-metastatic properties are linked to its ability to modulate the immune system. The TAM receptors, when activated by their ligand Gas6, are part of an inhibitory pathway that suppresses NK cell activity. This compound blocks this signaling, thereby "unleashing" NK cells to effectively target and eliminate tumor cells[6].

TAM_Inhibition_NK_Cell_Activation Figure 1: this compound Mechanism of Action on NK Cells cluster_nk_cell Natural Killer (NK) Cell Gas6 Gas6 TAM_Receptors TAM Receptors (Tyro3, Axl, Mer) Gas6->TAM_Receptors Binds & Activates Inhibitory_Signal Inhibitory Signal TAM_Receptors->Inhibitory_Signal Initiates NK_Cell_Activation NK Cell Activation (Cytotoxicity) Inhibitory_Signal->NK_Cell_Activation Suppresses This compound This compound This compound->TAM_Receptors Inhibits

Figure 1: this compound Mechanism of Action on NK Cells

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (Tracer-Based Binding Assay)

This assay determines the IC₅₀ values of inhibitors against purified kinases.

  • Reagents and Materials:

    • GST-tagged kinase of interest (e.g., Tyro3, Axl, Mer)

    • Fluorescent tracer (e.g., Kinase Tracer 236)

    • Europium (Eu)-labeled anti-GST antibody

    • Assay buffer: 20 mM Hepes pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35

    • This compound and other test compounds serially diluted.

    • 384-well microplates

    • EnVision Multilabel Reader

  • Procedure:

    • Prepare serial dilutions of the test compound (from 5 nM to 10 µM) in the assay buffer.

    • In a microplate well, combine the diluted compound with the kinase (5nM final concentration), fluorescent tracer (15nM final concentration), and Eu-anti-GST antibody (2nM final concentration).

    • Incubate the mixture for 1 hour at room temperature.

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using an EnVision Multilabel Reader. The signal is generated by Fluorescence Resonance Energy Transfer (FRET) between the Eu-labeled antibody and the fluorescent tracer when both are bound to the kinase.

    • Inhibitor binding to the kinase displaces the tracer, leading to a loss of the FRET signal.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound and other test compounds

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., up to 30 µM) or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value for each cell line.

Experimental_Workflow Figure 2: General Experimental Workflow for Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity_Screen Kinome Selectivity Screen Kinase_Assay->Selectivity_Screen Potent & Selective Inhibitors Cell_Proliferation Cell Proliferation Assay (Growth Inhibition) Selectivity_Screen->Cell_Proliferation Advance to Cellular Testing Phosphorylation_Assay Cell-based Phosphorylation Assay (Target Engagement) Cell_Proliferation->Phosphorylation_Assay Metastasis_Model Metastasis Models (e.g., B16F10, 4T1) Phosphorylation_Assay->Metastasis_Model Promising Cellular Activity PK_Studies Pharmacokinetic Studies (Oral/IP Administration) Metastasis_Model->PK_Studies

Figure 2: General Experimental Workflow for Inhibitor Characterization

Conclusion

References

Enhancing NK Cell-Mediated Cytotoxicity: A Comparative Guide to LDC1267 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LDC1267, a selective TAM kinase inhibitor, with an alternative therapeutic strategy for augmenting Natural Killer (NK) cell-mediated cytotoxicity. The focus is on the underlying signaling pathways, supporting experimental data, and detailed methodologies for key assays. While the initial query suggested a role for the DCAF1-Vpr-UNL3 E3 ligase complex in this compound's mechanism, current research strongly supports a distinct pathway involving the E3 ligase Cbl-b. This guide will therefore focus on the well-documented TAM/Cbl-b axis and compare it with direct Cbl-b inhibition, while also clarifying the known role of the DCAF1-Vpr complex in NK cell biology.

Introduction to this compound and the TAM/Cbl-b Pathway

This compound is a potent and highly selective small molecule inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[1][2][3][4] These receptors are expressed on NK cells and, upon binding their ligand Gas6, initiate an inhibitory signaling cascade that dampens NK cell activation and cytotoxic function.[5][6] A key mediator of this immunosuppressive signal is the E3 ubiquitin ligase Cbl-b.[1][2][3] Activation of TAM kinases leads to the phosphorylation and activation of Cbl-b, which then ubiquitinates downstream signaling components essential for NK cell activation, marking them for degradation.[5][6] By inhibiting TAM kinases, this compound prevents the activation of Cbl-b, thereby "releasing the brakes" on NK cells and enhancing their natural ability to kill tumor cells.[1][7]

This compound Performance Data

This compound has demonstrated significant efficacy in both in vitro and in vivo models by enhancing NK cell activity.

Parameter This compound Value Reference
Target Tyro3, Axl, Mer[1][2][4]
IC50 (Tyro3) 8 nM[4]
IC50 (Axl) <5 nM[4]
IC50 (Mer) 29 nM[4]
In Vitro Effect Abolishes Gas6-induced inhibition of NKG2D-activated NK cell proliferation and IFN-γ production.[7]
In Vivo Effect Enhances anti-metastatic NK cell activity in B16F10 melanoma models.[1][7]
Dosage (in vivo) 20 mg/kg (i.p.)[7]

Alternative Strategy: Direct Cbl-b Inhibition with NX-1607

A more direct approach to augmenting NK cell function is to inhibit the E3 ligase Cbl-b itself. NX-1607 is an orally bioavailable small molecule inhibitor of Cbl-b. By directly targeting the downstream effector of TAM kinase signaling, NX-1607 is also capable of enhancing both T cell and NK cell-mediated anti-tumor responses.

Parameter NX-1607 Value Reference
Target Cbl-b
In Vitro Effect Enhances TNF-α and IFN-γ production in human primary NK cells in ADCC assays.
In Vivo Effect In combination with Rituximab, significantly enhances tumor growth inhibition in a lymphoma model. This effect is abrogated by NK cell depletion.

The DCAF1-Vpr E3 Ligase Complex: A Distinct Pathway in NK Cell Recognition

The DCAF1-Vpr E3 ligase complex is primarily associated with the activity of the HIV-1 accessory protein Vpr. Vpr can hijack the CRL4-DCAF1 E3 ubiquitin ligase to induce a DNA damage response, which in turn upregulates the expression of NKG2D ligands on infected cells.[8][9] These ligands are recognized by the activating receptor NKG2D on NK cells, leading to the elimination of the infected cells.[8][9] There is currently no direct evidence to suggest a crosstalk between the TAM/Cbl-b pathway and the DCAF1-Vpr complex in the regulation of NK cell cytotoxicity. Therefore, targeting the DCAF1-Vpr interaction would represent a distinct therapeutic strategy, primarily relevant in the context of viral infections like HIV-1.

Signaling Pathway Diagrams

TAM_Cbl_b_Pathway cluster_membrane Cell Membrane TAM Receptor TAM Receptor Cbl-b Cbl-b TAM Receptor->Cbl-b Phosphorylates & Activates Activating Receptor Activating Receptor Signaling Molecules Activation Signaling Molecules (e.g., LAT1) Activating Receptor->Signaling Molecules Activates Gas6 Gas6 (Ligand) Gas6->TAM Receptor Binds This compound This compound This compound->TAM Receptor Inhibits Cbl-b->Signaling Molecules Ubiquitinates for Degradation NX-1607 NX-1607 NX-1607->Cbl-b Inhibits Ubiquitination Ubiquitination & Degradation NK Cell Activation NK Cell Activation (Cytotoxicity, IFN-γ production) Signaling Molecules->NK Cell Activation Tumor Cell Tumor Cell NK Cell Activation->Tumor Cell Kills

Caption: TAM/Cbl-b inhibitory pathway in NK cells and points of intervention by this compound and NX-1607.

DCAF1_Vpr_Pathway cluster_infected_cell Infected Host Cell cluster_nk_cell NK Cell HIV-1 Vpr HIV-1 Vpr CRL4_DCAF1 CRL4-DCAF1 E3 Ligase HIV-1 Vpr->CRL4_DCAF1 Hijacks DDR DNA Damage Response (ATR) CRL4_DCAF1->DDR Induces NKG2DL NKG2D Ligand Expression DDR->NKG2DL NKG2D NKG2D Receptor NKG2DL->NKG2D Binds NK Cell Activation NK Cell Activation NKG2D->NK Cell Activation Leads to

Caption: Vpr-mediated upregulation of NKG2D ligands via the DCAF1 E3 ligase complex.

Experimental Protocols

Flow Cytometry-Based NK Cell Cytotoxicity Assay

This assay quantifies the ability of NK cells (effector cells) to lyse target tumor cells.

Materials:

  • Effector cells (e.g., primary NK cells, NK-92 cell line)

  • Target cells (e.g., K562 tumor cell line)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) for labeling target cells

  • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining

  • FACS buffer (PBS + 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1x10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-1 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium and resuspend at 1x10^5 cells/mL.

  • Co-culture:

    • Plate 100 µL of labeled target cells (1x10^4 cells) into each well of a 96-well plate.

    • Prepare effector cells (NK cells) at various concentrations to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • If using inhibitors (e.g., this compound), pre-treat effector cells for the desired time (e.g., 2 hours) before adding them to the target cells.

    • Add 100 µL of effector cells to the wells containing target cells.

    • Include control wells: target cells only (spontaneous death) and target cells with lysis buffer (maximum killing).

    • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Acquisition:

    • After incubation, add 7-AAD or PI to each well at the recommended concentration.

    • Incubate for 15 minutes at room temperature in the dark.

    • Acquire samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive population (target cells).

    • Within the CFSE-positive gate, quantify the percentage of 7-AAD/PI-positive cells (dead target cells).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]

IFN-γ ELISA

This assay measures the amount of Interferon-gamma (IFN-γ) secreted by NK cells upon activation.

Materials:

  • Supernatants from NK cell cultures (from cytotoxicity assay or separate stimulation)

  • Human IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the recombinant IFN-γ provided in the kit.

    • Add 100 µL of standards and samples (culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times.

  • Detection:

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 7 times.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IFN-γ in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound effectively enhances NK cell-mediated cytotoxicity by inhibiting the TAM/Cbl-b inhibitory pathway.[1][2][3] This represents a promising strategy for cancer immunotherapy. An alternative and more direct approach is the inhibition of Cbl-b using compounds like NX-1607. The choice between these strategies may depend on the specific therapeutic context and potential off-target effects. The DCAF1-Vpr E3 ligase complex, while relevant to NK cell recognition of virally infected cells, appears to operate through a distinct mechanism and is not directly implicated in the action of this compound. Further research comparing the efficacy and safety profiles of TAM kinase inhibitors versus direct Cbl-b inhibitors will be crucial in determining the optimal approach for leveraging NK cell cytotoxicity in cancer treatment.

References

comparative analysis of LDC1267 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of LDC1267, a potent and highly selective inhibitor of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. This document summarizes the available experimental data on its efficacy in various cancer cell lines, details its mechanism of action through key signaling pathways, and provides standardized protocols for its evaluation.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the TAM kinases, with IC50 values of 8 nM, <5 nM, and 29 nM for Tyro3, Axl, and Mer, respectively[1][2][3]. The TAM receptor family plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of TAM signaling is implicated in the progression and therapeutic resistance of numerous cancers[4][5][6][7][8]. This compound's primary mechanism of action involves the inhibition of these kinases, thereby modulating downstream signaling pathways critical for cancer cell survival and proliferation.

Comparative Efficacy in Cancer Cell Lines

A broad screening of this compound across a panel of 95 different cancer cell lines revealed that its direct anti-proliferative effect is moderate and selective for a subset of cell lines. Of the 95 lines tested, 11 were found to be moderately sensitive to this compound, with IC50 values greater than 5 µM and an average IC50 of approximately 15 µM[1][9][10]. The most potent effect in this sensitive group was an IC50 value of around 5 µM[9]. In contrast, 84 of the cell lines tested were largely unaffected by this compound in terms of proliferation[9].

While the specific identities of the 11 sensitive cell lines from this broad panel are not publicly detailed, one study reported a potent IC50 of 19 nM for this compound in the Hs-578T breast cancer cell line using a homogeneous time-resolved fluorescence assay for AXL inhibition[9]. It is important to note that this assay measures direct kinase inhibition rather than cell proliferation, which may account for the significantly lower IC50 value.

The selective efficacy of this compound suggests that the dependency on TAM signaling for proliferation varies across different cancer types and subtypes. Factors such as the expression levels of TAM kinases and their ligands (e.g., Gas6 and Protein S) may influence a cell line's sensitivity to this compound[3].

Data Presentation

The following tables summarize the known inhibitory activity of this compound against its target kinases and provide a template for researchers to compile comparative data on its anti-proliferative effects in various cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

Target KinaseIC50 Value
Tyro38 nM
Axl<5 nM
Mer29 nM

Table 2: Comparative Anti-proliferative Activity of this compound in Cancer Cell Lines (Template)

Cancer Cell LineCancer TypeIC50 (µM)Notes
e.g., Hs-578TBreast
e.g., A549Lung
e.g., U87 MGGlioblastoma
......

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the phosphorylation and activation of Tyro3, Axl, and Mer. This blockade disrupts major downstream signaling cascades that are frequently hyperactivated in cancer, leading to reduced cell survival, proliferation, and migration. The primary pathways affected are the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.

TAM Kinase Signaling Pathway

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Tyro3 Tyro3 Gas6->Tyro3 binds & activates Axl Axl Gas6->Axl binds & activates Mer Mer Gas6->Mer binds & activates PI3K PI3K Tyro3->PI3K JAK JAK Tyro3->JAK Axl->PI3K RAS RAS Axl->RAS Mer->PI3K This compound This compound This compound->Tyro3 inhibits This compound->Axl This compound->Mer inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation mTOR->Proliferation Survival Survival mTOR->Survival mTOR->Survival Migration Migration mTOR->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation ERK->Survival ERK->Migration STAT STAT JAK->STAT STAT->Proliferation STAT->Survival STAT->Survival STAT->Migration

Caption: TAM Kinase Signaling Pathways Inhibited by this compound.

Experimental Protocols

To facilitate the comparative analysis of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound 3. Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h 4. Incubate for 72h Treat_this compound->Incubate_72h Add_Reagent 5. Add MTT or CellTiter-Glo® reagent Incubate_72h->Add_Reagent Incubate_Final 6. Incubate as per manufacturer's instructions Add_Reagent->Incubate_Final Measure_Signal 7. Measure absorbance or luminescence Incubate_Final->Measure_Signal Calculate_IC50 8. Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: Workflow for Determining Cell Viability and IC50.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are dissolved.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Reading:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.

    • CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence with a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins, such as Akt and ERK.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture_Treatment 1. Culture and treat cells with this compound Cell_Lysis 2. Lyse cells and quantify protein Cell_Culture_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal with ECL substrate Secondary_Ab->Detection Analysis 9. Analyze band intensity Detection->Analysis

Caption: Workflow for Western Blot Analysis of Signaling Proteins.

Materials:

  • Sensitive cancer cell line

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the antibodies and re-probed with antibodies for total Akt, total ERK, and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.

Conclusion

This compound is a highly selective TAM kinase inhibitor with demonstrated, albeit moderate and cell-line-specific, anti-proliferative effects in cancer cells. Its efficacy is likely dependent on the degree to which a cancer cell line relies on the Tyro3, Axl, and/or Mer signaling pathways for its growth and survival. The provided protocols offer a standardized framework for researchers to conduct their own comparative analyses of this compound in relevant cancer models. Further investigation into the specific cancer types and genetic backgrounds that confer sensitivity to this compound will be crucial for its potential clinical development.

References

Assessing the Specificity of LDC1267 in Kinase Inhibitor Screens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors is a critical goal in targeted therapy to maximize efficacy while minimizing off-target effects. LDC1267 has emerged as a potent inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in various aspects of cancer progression, including proliferation, survival, and metastasis. This guide provides an objective comparison of this compound's specificity against other known TAM kinase inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates exceptional selectivity for the TAM kinase family (Tyro3, Axl, and Mer) with low nanomolar potency.[1] Head-to-head comparisons with other TAM inhibitors, such as bemcentinib and gilteritinib, indicate that this compound is a highly potent and specific inhibitor of AXL activation.[2][3] While some off-target activities have been reported, these generally occur at significantly higher concentrations, underscoring the favorable specificity profile of this compound for its intended targets.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of this compound and other TAM kinase inhibitors against their primary targets and a selection of off-target kinases. Data is presented as IC50 values (the half-maximal inhibitory concentration), with lower values indicating higher potency.

Table 1: On-Target Potency of TAM Kinase Inhibitors (IC50, nM)

InhibitorTyro3AxlMerReference
This compound 829<5[4][5][6]
Bemcentinib (R428)>100-fold selectivity over Tyro31450-fold selectivity over Mer[7]
Gilteritinib (ASP2215)-0.73-[8]
UNC20255.831.650.46[9]
CEP-40783-7-[10]

Table 2: Off-Target Profile of this compound and Comparators (IC50, nM)

InhibitorMetAurora BLckSrcFLT3Reference
This compound 353651338-
Bemcentinib (R428)-----
Gilteritinib (ASP2215)----0.29[8]
UNC2025364---0.35[9]
CEP-4078312----[10]

A comprehensive KINOMEscan assay covering 456 kinases revealed the high selectivity of this compound.[11] At a concentration of 1µM, this compound showed significant inhibition of only a small number of kinases outside the TAM family.[12] Notably, some kinases identified as potential off-targets in the biochemical KINOMEscan assay (e.g., DDR2, Mst1, Plk4, Slk, and Tec) did not show binding in cellular chemoproteomics experiments, suggesting even greater selectivity within a cellular context.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Tyro3 Tyro3 PI3K_Akt PI3K/Akt Pathway Tyro3->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Tyro3->MAPK_ERK Activates STAT STAT Pathway Tyro3->STAT Activates Axl Axl Axl->PI3K_Akt Activates Axl->MAPK_ERK Activates Axl->STAT Activates Mer Mer Mer->PI3K_Akt Activates Mer->MAPK_ERK Activates Mer->STAT Activates Gas6 Gas6/Protein S (Ligand) Gas6->Tyro3 Binds to Gas6->Axl Binds to Gas6->Mer Binds to Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Metastasis Metastasis PI3K_Akt->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Survival MAPK_ERK->Metastasis STAT->Proliferation STAT->Survival STAT->Metastasis This compound This compound This compound->Tyro3 Inhibits This compound->Axl Inhibits This compound->Mer Inhibits

Caption: TAM Receptor Signaling Pathway and this compound Inhibition.

HTRF_Assay_Workflow cluster_assay_plate Assay Plate cluster_principle Assay Principle A 1. Add Kinase, this compound (or other inhibitor), and Fluorescently Labeled Tracer B 2. Incubate to allow binding A->B C 3. Add Europium-labeled Anti-Tag Antibody B->C D 4. Incubate to allow antibody binding C->D E 5. Excite at 320-340 nm D->E F 6. Measure Emission at 665 nm (FRET) and 620 nm (Cryptate) E->F NoInhibitor No Inhibitor: Tracer binds kinase -> FRET F->NoInhibitor WithInhibitor With Inhibitor: Inhibitor displaces tracer -> No FRET F->WithInhibitor

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay Workflow.

KINOMEscan_Workflow cluster_assay_components Assay Components cluster_binding_competition Binding Competition cluster_quantification Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Inhibitor Test Compound (e.g., this compound) A 1. Kinase, Ligand, and Inhibitor are mixed B 2. Inhibitor competes with immobilized ligand for kinase binding A->B C 3. Amount of kinase bound to ligand is quantified by qPCR of the DNA tag B->C D 4. Results are reported as '% of control' (DMSO) C->D

Caption: KINOMEscan Competition Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

This assay is a common method to determine the binding affinity of an inhibitor to a kinase.

  • Reagents and Plate Preparation : The assay is typically performed in a low-volume 384-well plate. All reagents, including the kinase, a fluorescently labeled tracer (a known ligand for the kinase), and the test compound (e.g., this compound), are prepared in a suitable assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.005% Triton X-100).

  • Compound Dispensing : Serial dilutions of the test compound are dispensed into the assay plate.

  • Kinase and Tracer Addition : A mixture of the kinase and the fluorescent tracer is added to the wells containing the test compound. The plate is then incubated to allow for binding equilibrium to be reached.

  • Detection Antibody Addition : A Europium (Eu3+)-labeled anti-tag antibody (e.g., anti-GST, anti-His) that recognizes a tag on the kinase is added to the wells. The plate is incubated again to allow the antibody to bind to the kinase-tracer complex.

  • Signal Measurement : The plate is read on an HTRF-compatible plate reader. The Europium donor is excited at approximately 320-340 nm, and emission is measured at two wavelengths: 620 nm (from the Europium donor) and 665 nm (from the tracer acceptor).

  • Data Analysis : The ratio of the emission at 665 nm to that at 620 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][12]

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method to profile the selectivity of a compound against a large panel of kinases.

  • Assay Principle : The assay is based on a competition binding format.[8] A test compound is competed against a known, immobilized ligand for binding to a DNA-tagged kinase.

  • Assay Components : The three main components are: the DNA-tagged kinase, an immobilized ligand specific for that kinase, and the test compound.[13]

  • Binding Reaction : The kinase, immobilized ligand, and test compound are incubated together to allow for binding to reach equilibrium.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[8][13]

  • Data Interpretation : The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., 10% or 35%). Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Conclusion

The available data strongly support the classification of this compound as a highly specific inhibitor of the TAM family of kinases. Its superior potency and selectivity, particularly in cellular contexts, make it a valuable tool for studying TAM kinase biology and a promising candidate for further therapeutic development. When selecting a kinase inhibitor for research or clinical applications, it is imperative to consider not only its on-target potency but also its broader selectivity profile. This guide provides a framework for such an assessment, highlighting the robust and specific nature of this compound in comparison to other available TAM inhibitors.

References

Cross-Validation of LDC1267 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor LDC1267 with genetic approaches for targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The objective is to offer a clear understanding of the parallels and distinctions between these methods, supported by experimental data, to aid in the design and interpretation of studies in cancer research and drug development.

Introduction to this compound and TAM Kinases

The TAM kinases—Tyro3, Axl, and Mer—are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, survival, and immune regulation.[1][2] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1] this compound is a potent and highly selective small molecule inhibitor of all three TAM kinases.[3][4][5] It has been shown to enhance the anti-metastatic activity of natural killer (NK) cells by blocking TAM kinase signaling.[6][7]

Genetic approaches, such as RNA interference (siRNA and shRNA) and CRISPR/Cas9-mediated gene editing, provide powerful tools to validate the targets of small molecule inhibitors and to dissect the specific roles of individual kinases. This guide will compare the outcomes of this compound treatment with those of genetic knockdown or knockout of TAM kinases.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize the quantitative data from studies utilizing this compound and genetic approaches to inhibit TAM kinases.

Table 1: Potency and Selectivity of this compound

TargetThis compound IC50 (nM)
Mer<5
Tyro38
Axl29

Data sourced from Selleck Chemicals and MedchemExpress.[3][4][8]

Table 2: Comparison of Cellular Phenotypes: this compound vs. CRISPR-Cas9 Knockout of AXL in Glioblastoma Cells

PhenotypeThis compound TreatmentCRISPR-Cas9 Mediated AXL Knockout
GAS6-induced AXL phosphorylationInhibitedAbolished
GAS6-induced AKT phosphorylationInhibitedAbolished
GAS6-induced ERK1/2 phosphorylationInhibitedAbolished
Cell Viability (without exogenous GAS6)Reduced (by some AXL inhibitors, but not specifically this compound)No significant effect
Cell InvasionData not availableData not available

This table summarizes findings from a study comparing pharmacological and genetic inhibition of AXL. The study highlights that while both methods effectively block AXL signaling, their effects on cell viability can differ, suggesting potential off-target effects of some inhibitors.

Table 3: Effects of siRNA-mediated Knockdown of Individual TAM Kinases in Cancer Cell Lines

Target KnockdownCell LineObserved PhenotypeReference
Tyro3Myeloid Leukemia CellsSuppressed cell growth, decreased STAT3 and ERK1/2 phosphorylation, reduced survivin expression.
Axl & MerNon-Small Cell Lung Cancer (A549)Reduced colony formation, increased apoptosis, enhanced chemosensitivity. Mer knockdown showed a more pronounced effect on blocking tumor growth, while Axl knockdown more significantly improved chemosensitivity.[9]
Tyro3 & MerColorectal Cancer CellsStrongly suppressed proliferation and sensitized cells to chemotherapy.[10]

These studies demonstrate that genetic knockdown of individual TAM kinases recapitulates key anti-cancer phenotypes observed with pan-TAM inhibitors like this compound.

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below to facilitate reproducibility and further investigation.

Pharmacological Inhibition with this compound

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Reagents: this compound, purified GST-tagged TAM kinases (Mer, Tyro3, Axl), Alexa Fluor 647-labelled Kinase tracer 236, Europium-labelled anti-GST antibody, assay buffer (20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, and 0.01% Brij35).[3][11]

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, mix the kinase of interest (final concentration 5 nM), fluorescent tracer (final concentration 15 nM), and Eu-anti-GST antibody (final concentration 2 nM) with the this compound dilutions.[3][11]

    • Incubate the mixture for 1 hour at room temperature.

    • Measure the FRET signal using a suitable plate reader. The signal is inversely proportional to the inhibitory activity of this compound.[3][11]

Cell-Based Proliferation Assay

  • Cell Lines: A panel of relevant cancer cell lines.

  • Reagents: this compound, complete cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., up to 30 µM) or DMSO as a vehicle control.[4]

    • Incubate for 72 hours.[4]

    • Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability relative to the DMSO control.[4]

Genetic Inhibition Approaches

siRNA-Mediated Knockdown of TAM Kinases

  • Reagents: Predesigned siRNAs targeting Tyro3, Axl, and Mer, non-targeting control siRNA, transfection reagent (e.g., Lipofectamine™ RNAiMAX), Opti-MEM™ Reduced Serum Medium.

  • Procedure:

    • Day 1: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

    • Day 2:

      • For each well, dilute the specific TAM kinase siRNA or control siRNA in Opti-MEM™.

      • In a separate tube, dilute the transfection reagent in Opti-MEM™.

      • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[12]

      • Add the siRNA-lipid complex to the cells.

    • Day 3-4: After 24-48 hours of incubation, harvest the cells for downstream analysis (e.g., qPCR or Western blot to confirm knockdown, and functional assays).

CRISPR/Cas9-Mediated Knockout of TAM Kinases

  • Reagents: Cas9 nuclease expression vector, guide RNA (gRNA) expression vectors targeting specific exons of Tyro3, Axl, and Mer, non-targeting gRNA control, transfection reagent suitable for plasmids.

  • Procedure:

    • Design and Clone gRNAs: Design and clone at least two gRNAs targeting each gene to ensure efficient knockout and control for off-target effects.

    • Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cells.

    • Selection/Enrichment: If the vectors contain a selection marker (e.g., puromycin resistance or a fluorescent protein), select or sort the transfected cells to enrich for edited cells.

    • Validation:

      • Isolate genomic DNA from the edited cell population.

      • Perform a mismatch cleavage assay (e.g., T7E1 assay) or Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).

      • Isolate single-cell clones and confirm frame-shift mutations by sequencing.

      • Validate the absence of the target protein by Western blot.

Validation of Knockdown/Knockout by Quantitative PCR (qPCR)

  • Reagents: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers specific for Tyro3, Axl, Mer, and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Extract total RNA from the cells treated with siRNA/CRISPR or controls.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using the specific primers.

    • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.[13]

Visualizing the Pathways and Workflows

TAM Kinase Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the TAM kinases, which is inhibited by this compound and genetic approaches.

TAM_Signaling Ligand Gas6 / Protein S TAM TAM Kinase (Tyro3, Axl, Mer) Ligand->TAM Activates PI3K PI3K TAM->PI3K ERK ERK TAM->ERK ImmuneSuppression Immune Suppression (e.g., of NK cells) TAM->ImmuneSuppression AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound This compound->TAM Inhibits Genetic siRNA / CRISPR Genetic->TAM Inhibits (at gene/mRNA level) Workflow cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach start_pharm Seed Cells treat Treat with this compound (or DMSO control) start_pharm->treat incubate_pharm Incubate (e.g., 72h) treat->incubate_pharm analysis Downstream Analysis: - Western Blot - qPCR - Proliferation Assay - Apoptosis Assay incubate_pharm->analysis start_genetic Seed Cells transfect Transfect with siRNA (or control siRNA) start_genetic->transfect incubate_genetic Incubate (e.g., 48-72h) transfect->incubate_genetic incubate_genetic->analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LDC1267

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling LDC1267, a selective TAM kinase inhibitor, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Key Safety and Chemical Data

Proper handling and disposal of this compound require an understanding of its chemical and safety properties. The following table summarizes key data extracted from the Safety Data Sheet (SDS).

PropertyValueCitation
Chemical Formula C₃₀H₂₆F₂N₄O₅[1]
Molecular Weight 560.55 g/mol [1]
Appearance White to off-white solid[2]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H320: Causes eye irritation[1]
Storage Temperature Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year.[2]

Experimental Protocols: Disposal of this compound

While specific detailed experimental protocols for the deactivation of this compound are not publicly available, the Safety Data Sheet (SDS) and general laboratory safety guidelines dictate that this compound should be disposed of as hazardous chemical waste. Avoid direct disposal down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (double chemotherapy gloves are recommended for maximum protection).[3]

    • Safety goggles with side-shields.[1]

    • A lab coat.

    • Use a suitable respirator if dust or aerosols may be generated.[1]

  • Waste Segregation:

    • Separate this compound waste from other laboratory waste streams.

    • Do not mix this compound waste with incompatible materials.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.

    • For solutions of this compound, use a compatible, leak-proof container. If dissolved in a solvent, the solvent's hazardous characteristics must also be considered for labeling and disposal.

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Waste Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Cleanup:

In the event of a spill, safely clean the area as soon as possible.[1] Avoid generating dust. Use appropriate absorbent materials for solutions. All cleanup materials should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

LDC1267_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid this compound Waste assess_form->solid_waste Solid solution_waste This compound Solution Waste assess_form->solution_waste Liquid container_solid Step 3a: Place in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->container_solid container_liquid Step 3b: Place in a Labeled, Leak-Proof Container for Liquid Chemical Waste solution_waste->container_liquid storage Step 4: Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal Step 5: Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: A workflow diagram for the proper disposal of this compound.

References

Essential Safety & Handling Information for LDC1267

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for LDC1267, a selective TAM (Tyro3, Axl, and Mer) kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Biological Activity (IC₅₀)
Mer<5 nM
Tyro38 nM[1][2]
Axl29 nM[1][2]
Storage Conditions & Stability
Powder -20°C for 3 years[1]
4°C for 2 years[1]
In Solvent (e.g., DMSO) -80°C for 2 years[1]
-20°C for 1 year[1]
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility
DMSO ≥ 50 mg/mL (89.20 mM)[3]
Note: Use of newly opened, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1] Gentle warming (37°C) or ultrasonication can aid dissolution.[2][4]
Water < 0.1 mg/mL (insoluble)[3]
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to prevent exposure. The GHS classification for this compound indicates it causes skin and serious eye irritation.[5]

Protection Type Required Equipment Purpose
Eye Protection Safety goggles with side-shields[5]To prevent eye contact, which can cause serious irritation.[5]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact and irritation.[5]
Body Protection Impervious clothing (e.g., lab coat)[5]To protect skin from accidental spills.
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient or when handling the powder form to avoid dust and aerosol formation.[5]
Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[5]

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[5]

  • Aerosol Prevention: Avoid the formation of dust and aerosols when handling the solid compound.[5]

  • Washing: Wash hands thoroughly after handling the compound.[5]

Storage:

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.

  • Temperature: Store the compound as a powder at -20°C for long-term stability (up to 3 years).[1]

  • Solutions: For stock solutions in DMSO, store at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.

First Aid Measures

In case of accidental exposure, follow these immediate steps:

Exposure Type First Aid Procedure
Eye Contact Immediately rinse cautiously with large amounts of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] Wash clothing before reuse.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan

While specific disposal instructions for this compound are not provided, all chemical waste must be managed according to institutional guidelines and local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[5]

Step-by-Step Disposal Procedure:

  • Classification: Treat all this compound solid waste and solutions as hazardous chemical waste.[6]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep solid and liquid waste separate.[7]

  • Containment:

    • Collect waste in a designated, leak-proof container that is chemically compatible with the waste.[5][7]

    • Do not fill containers to more than 90% capacity.[5]

    • Keep waste containers securely closed when not in use.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the full chemical name (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide) and any solvents used.[5][7]

  • Storage: Store the sealed waste container in a designated and properly signed satellite accumulation area within the laboratory.[3][5]

  • Collection: Contact your institution's Environmental Health and Safety (EHRS) department for pickup and disposal.[3][6] Do not pour chemical waste down the drain.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Binding Assay (HTRF Method)

This protocol is used to determine the IC₅₀ values of this compound against specific kinases.

  • Compound Dilution: Prepare serial dilutions of this compound (from 5 nM to 10 μM) in an assay buffer consisting of 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl₂, and 0.01% Brij35.[1]

  • Reagent Preparation: Prepare a mix of the target kinase (5 nM final concentration), a fluorescent tracer (15 nM final concentration), and a LanthaScreen Eu-anti-GST antibody (2 nM final concentration).[1]

  • Incubation: Mix the diluted compound with the kinase/tracer/antibody reagent mix. Incubate for 1 hour at room temperature.[1]

  • Detection: The binding of the tracer and antibody to the kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[1] this compound competes with the tracer, causing a loss of signal.[1]

  • Quantification: Measure the FRET signal using an appropriate plate reader (e.g., EnVision Multilabel reader).[1] Calculate IC₅₀ values based on the reduction in FRET signal at different compound concentrations.

In Vivo Formulation and Administration (Mouse Model)

This protocol describes the preparation and administration of this compound for in vivo studies in mice.

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[8]

  • Vehicle Preparation: The workflow below outlines the steps to prepare the final formulation for injection.

    G cluster_0 Preparation of this compound Suspension for Injection A Start: 100 µL this compound in DMSO (25 mg/mL) B Add 400 µL PEG300 A->B C Mix Evenly B->C D Add 50 µL Tween-80 C->D E Mix Evenly D->E F Add 450 µL Saline E->F G End: 1 mL of 2.5 mg/mL Suspended Solution F->G

    Workflow for preparing this compound for in vivo administration.
  • Administration: The resulting suspended solution can be used for intraperitoneal (i.p.) injection.[8] For studies on melanoma or breast cancer metastases, a typical dosage is 20 mg/kg, administered intraperitoneally every 12 hours for 14 days.[8][9]

Signaling Pathway

This compound is a potent inhibitor of the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer). These receptors, when activated by their ligand (e.g., Gas6), typically promote downstream signaling through pathways like PI3K/Akt, leading to cellular responses such as survival and proliferation. By binding to the TAM kinase domain, this compound blocks this signal transduction.[9][10]

G cluster_pathway TAM Kinase Signaling and Inhibition cluster_inhibitor Ligand Gas6 (Ligand) TAM TAM Receptor (Axl / Mer / Tyro3) Ligand->TAM Activates PI3K PI3K TAM->PI3K Phosphorylates AKT Akt PI3K->AKT Activates Response Downstream Effects (e.g., Cell Survival, Metastasis) AKT->Response Inhibitor This compound Inhibitor->TAM Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LDC1267
Reactant of Route 2
Reactant of Route 2
LDC1267

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.